3,3,5-trimethylhexanoic acid CAS 23373-12-8 chemical properties
This guide serves as a definitive technical resource for 3,3,5-Trimethylhexanoic Acid (CAS 23373-12-8) . It addresses the critical need to distinguish this specific isomer from its more common industrial counterpart, 3,5...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical resource for 3,3,5-Trimethylhexanoic Acid (CAS 23373-12-8) . It addresses the critical need to distinguish this specific isomer from its more common industrial counterpart, 3,5,5-trimethylhexanoic acid (Isononanoic acid), providing precise physicochemical data, synthesis pathways, and application protocols for high-stakes R&D environments.
Distinctive Isomer Characterization, Synthesis, and Application in Drug Development & Lubricant Technology
Executive Summary
3,3,5-Trimethylhexanoic acid is a branched-chain C9 fatty acid isomeric with the widely used isononanoic acid (3,5,5-trimethylhexanoic acid).[1] While often subsumed under general "isononanoic" trade mixtures, the specific 3,3,5-isomer (CAS 23373-12-8) offers unique steric properties due to the gem-dimethyl substitution at the
-position (C3) relative to the carbonyl group. This structural feature imparts exceptional hydrolytic stability to its esters and modifies metabolic susceptibility in pharmaceutical applications, making it a critical candidate for precision lipophilic modification in drug delivery and high-performance synthetic lubricants.
Chemical Identity & Structural Analysis
Unlike the standard oxo-derivative (3,5,5-isomer), the 3,3,5-isomer possesses a quaternary carbon at the C3 position. This creates a "neopentyl-like" steric shield closer to the carboxylate head group, significantly influencing reaction kinetics and enzymatic docking.
Structural Comparison Logic
The following diagram illustrates the steric differentiation between the target compound and its common isomer.
Figure 1: Structural divergence between 3,3,5- and 3,5,5-isomers. The C3 gem-dimethyl group in the 3,3,5-isomer provides superior shielding of the carbonyl carbon compared to the C5 substitution.
Physicochemical Profile
Data aggregated from predicted models and comparative isomer analysis.
Property
Value / Description
Technical Note
CAS Number
23373-12-8
Distinct from 3302-10-1 (3,5,5-isomer)
Molecular Formula
CHO
MW: 158.24 g/mol
Appearance
Colorless, viscous liquid
Low freezing point due to branching
Boiling Point
~235°C (atm); 125°C (10 mmHg)
Estimated based on isomer similarity
pKa
4.80 ± 0.10
Typical for branched aliphatic acids
LogP
2.8 – 3.2
Highly lipophilic; membrane permeable
Solubility
< 1 g/L (Water); Miscible in DCM, DMSO
Hydrophobic tail dominates solvation
Refractive Index
1.428 – 1.432
Consistent with C9 saturated acids
Synthesis & Manufacturing Origins
While the 3,5,5-isomer is produced via hydroformylation of diisobutylene, 3,3,5-trimethylhexanoic acid often arises from distinct chemical lineages, specifically ring-opening oxidation of trimethylcyclohexane derivatives or as a specific byproduct in peroxide decomposition.
Synthesis Pathway: Ring Opening vs. Oxo Process
The synthesis logic below contrasts the origin of the two isomers, highlighting why the 3,3,5-isomer is less common but chemically specific.
Figure 2: Synthetic lineage. The 3,3,5-isomer typically originates from cyclic precursors (Isophorone lineage), whereas the 3,5,5-isomer is a linear alkene derivative.
Applications in R&D and Drug Development
The 3,3,5-isomer is valued for its steric bulk which imparts metabolic stability. In drug design, replacing a linear alkyl chain with a 3,3,5-trimethylhexyl moiety can significantly retard
Prodrug Esterification: Used to mask polar hydroxyl groups. The steric hindrance at C3 protects the ester linkage from premature hydrolysis by plasma esterases, extending the half-life of the prodrug.
Solubility Enhancer: The high lipophilicity (LogP ~3) improves passive transport across the blood-brain barrier (BBB) for CNS-targeting drugs.
Esters of 3,3,5-trimethylhexanoic acid (e.g., with Neopentyl Glycol or Pentaerythritol) are used in refrigeration oils (HFC compatible) and aviation turbine oils.
Mechanism: The quaternary C3 carbon prevents "back-biting" degradation mechanisms common in linear fatty acids under high thermal stress.
Experimental Protocol: Esterification Validation
Objective: Synthesize a sterically hindered ester (e.g., 3,3,5-trimethylhexyl 3,3,5-trimethylhexanoate) to verify reactivity and stability.
Technical Guide: Molecular Structure, Isomerism, and Isolation of 3,3,5-Trimethylhexanoic Acid
[1] Executive Summary 3,3,5-Trimethylhexanoic acid (3,3,5-TMHA) represents a distinct structural isomer within the commercially significant "isononanoic acid" family (C9 carboxylic acids).[1] While often conflated with i...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
3,3,5-Trimethylhexanoic acid (3,3,5-TMHA) represents a distinct structural isomer within the commercially significant "isononanoic acid" family (C9 carboxylic acids).[1] While often conflated with its more abundant isomer, 3,5,5-trimethylhexanoic acid, the 3,3,5-isomer possesses unique physicochemical properties driven by its specific steric architecture.[1]
This guide provides a rigorous analysis of the 3,3,5-TMHA molecular structure, definitively addressing its stereochemical status (achirality) versus its chiral counterparts.[1] Furthermore, it details a self-validating experimental protocol for isolating this specific isomer from mixed C9 streams based on steric differentiation , a critical technique for researchers requiring high-purity substrates for drug development or specialized lubricant synthesis.[1]
Molecular Architecture & Stereochemistry[2]
Structural Connectivity
The IUPAC designation 3,3,5-trimethylhexanoic acid defines a six-carbon backbone with specific branching that creates a unique steric environment around the carboxyl group.
C3 (Beta - Quaternary): A gem-dimethyl substituted carbon.[1] This is the defining feature of this isomer. The presence of a quaternary carbon at the
-position introduces significant steric hindrance (Newman's Rule of Six), shielding the carbonyl carbon from nucleophilic attack more effectively than isomers with substitution at the or positions.[1]
A common misconception in C9 isomer analysis is assuming chirality due to the "trimethyl" pattern. We must rigorously apply the Cahn-Ingold-Prelog (CIP) priority rules to C5.[1]
At C3: Bonded to two identical methyl groups.[1] Achiral.
Figure 1: Connectivity of 3,3,5-TMHA highlighting the critical steric bulk at the C3 position.[1][7]
Physicochemical Profile & Isomer Comparison
Commercial "Isononanoic Acid" is a mixture.[1][2][8][9][10][11] Understanding the differences between the 3,3,5-isomer and the dominant 3,5,5-isomer is crucial for separation.[1]
3,3,5 is slightly weaker acid (inductive + steric).[1]
Data Source: Derived from structural group contribution methods and comparative analysis of C9 isomers [1, 2].
Experimental Protocol: Kinetic Separation via Selective Esterification[2]
Since 3,3,5-TMHA is achiral, "chiral resolution" is inapplicable.[1] However, researchers often need to isolate it from the 3,5,5-isomer found in commercial mixtures.[1]
Methodology: We utilize the Newman Rule of Six .[1] The 3,3,5-isomer has a quaternary carbon at the
-position (atom 3 relative to carbonyl oxygen).[1] This creates massive steric hindrance, retarding esterification rates by orders of magnitude compared to the 3,5,5-isomer (where the bulk is distal).[1]
Reagents & Equipment[2]
Substrate: Commercial Isononanoic Acid (mixture of isomers).[1][8][9][10]
The isolation of the 3,3,5-isomer is not merely academic.[1] Its structure offers specific advantages in drug design and formulation:
Metabolic Stability: In prodrug design, using 3,3,5-TMHA as an ester moiety provides high resistance to enzymatic hydrolysis (esterases) due to the
-gem-dimethyl group.[1] This extends the half-life of the active drug compared to linear or less hindered esters [3].[1]
Solubility Enhancement: The branched "neo" structure disrupts crystal packing, improving the lipid solubility of pharmaceutical conjugates.[1]
References
PubChem. "3,3,5-Trimethylhexanoic acid - Compound Summary."[1] National Library of Medicine.[1] [Link]
Oxea (OQ Chemicals). "Isononanoic Acid: Technical Data Sheet."[1] (General reference for C9 acid mixtures and isomer distribution). [Link]
Wermuth, C. G. "The Practice of Medicinal Chemistry."[1] Academic Press, 2008.[1] (Reference for steric hindrance in prodrug design).
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience.[1] (Reference for Newman's Rule of Six and esterification kinetics).
A Technical Guide to the Thermodynamic Stability of 3,3,5-Trimethylhexanoic Acid versus its 3,5,5-Isomer
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Thermodynamic Stability In the landscape of pharmaceutical development, the intrinsic stability of a molecule is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Thermodynamic Stability
In the landscape of pharmaceutical development, the intrinsic stability of a molecule is a critical attribute that influences everything from synthesis and purification to formulation and shelf-life. Thermodynamic stability, which is inversely related to a molecule's potential energy, dictates the equilibrium position of a chemical system.[1] For isomeric compounds, understanding their relative stabilities is paramount, as it can inform process development to favor the formation of the most stable and desirable product, minimizing energy expenditure and maximizing yield.
This guide focuses on two specific isomers of nonanoic acid, 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid. These branched-chain carboxylic acids, while sharing the same molecular formula (C9H18O2), possess distinct structural arrangements of their methyl groups, which can lead to significant differences in their intramolecular energetics and, consequently, their thermodynamic stability.[2] A thorough understanding of these differences is essential for any research or development program involving these or structurally similar molecules.
Structural Analysis and Theoretical Considerations
The primary determinant of thermodynamic stability between non-functionalized alkane isomers is the degree of branching; more branched alkanes are generally more stable than their linear counterparts.[1][3] This is attributed to a complex interplay of electronic and steric factors. However, when comparing two isomers with the same degree of branching, the specific placement of those branches and the resulting intramolecular steric strain become the dominant differentiating factors.
Steric Hindrance: The Decisive Factor
Steric hindrance refers to the repulsive forces that arise when non-bonded atoms are forced into close proximity, leading to an increase in the molecule's potential energy and a decrease in its stability.
3,3,5-Trimethylhexanoic Acid: This isomer features a gem-dimethyl group (two methyl groups on the same carbon) at the C3 position and a single methyl group at the C5 position. The gem-dimethyl group at C3 is relatively close to the carboxylic acid functional group and is centrally located within the carbon chain. This central positioning creates significant steric crowding, as the bulky methyl groups are forced into close proximity with each other and with the rest of the flexible carbon chain. This leads to torsional strain and van der Waals repulsion, raising the overall energy of the molecule.
3,5,5-Trimethylhexanoic Acid: In contrast, this isomer places the gem-dimethyl group at the C5 position, near the terminus of the alkyl chain, and a single methyl group at the C3 position. By locating the most sterically demanding group (the gem-dimethyl group) further down the chain and away from the other substituent, the molecule can adopt conformations that minimize intramolecular repulsion. This spatial separation of bulky groups leads to lower overall steric strain compared to its 3,3,5-isomer.
Based on this analysis, the 3,5,5-trimethylhexanoic acid isomer is predicted to be more thermodynamically stable due to reduced intramolecular steric hindrance.
Electronic Effects
The inductive effect of alkyl groups (electron-donating) is generally similar for both isomers and is unlikely to be a significant differentiating factor in their overall thermodynamic stability. The primary influence on stability in this case is the physical arrangement of the atoms, not their electronic properties.
A Definitive Approach: Computational and Experimental Validation
While theoretical analysis provides a strong predictive framework, empirical validation is the gold standard in scientific inquiry. The relative thermodynamic stability of these isomers can be definitively determined through a combination of modern computational chemistry and classic experimental techniques.
Computational Chemistry: An In Silico Protocol
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure and energy of molecules, providing highly accurate predictions of their thermodynamic properties.[3][4][5][6]
Structure Optimization:
Construct 3D models of both 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid.
Perform a thorough conformational search for each isomer to identify the lowest energy conformer (global minimum).
Optimize the geometry of the lowest energy conformer for each isomer using a suitable DFT functional and basis set (e.g., B3LYP functional with a 6-311+G** basis set). This level of theory provides a good balance of accuracy and computational cost for organic molecules.[7]
Energy Calculation:
For each optimized structure, calculate the total electronic energy.
Perform a frequency calculation to obtain the zero-point vibrational energy (ZPVE) and to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
Stability Comparison:
The isomer with the more negative (or less positive) total electronic energy (including ZPVE correction) is the more thermodynamically stable. The difference in these energies corresponds to the difference in their standard enthalpies of formation (ΔH°f).
The following diagram illustrates the workflow for this computational approach:
Caption: Computational workflow for determining isomer stability via DFT.
Experimental Validation: Calorimetry
The most direct experimental method for determining the relative thermodynamic stability of isomers is through combustion calorimetry.[8][9][10] This technique measures the heat released during the complete combustion of a compound.[11]
Isomers, by definition, have the same elemental composition. Therefore, they will undergo combustion to produce the same products in the same quantities (carbon dioxide and water).
C9H18O2(l) + 12.5 O2(g) → 9 CO2(g) + 9 H2O(l)
A more thermodynamically stable isomer has lower internal energy to begin with.[9] Consequently, it will release less heat upon combustion compared to a less stable, higher-energy isomer. The difference in the heats of combustion between the two isomers is equal to the difference in their enthalpies of formation.
Calorimeter Calibration:
Calibrate the heat capacity of the bomb calorimeter by combusting a known mass of a standard substance, such as benzoic acid, which has a precisely known heat of combustion.[12][13][14]
Sample Combustion:
Accurately weigh a sample of the first isomer (e.g., 3,3,5-trimethylhexanoic acid) and place it in the calorimeter's combustion "bomb."
Pressurize the bomb with pure oxygen.
Submerge the bomb in a known volume of water in the calorimeter.
Ignite the sample and record the temperature change of the water.
Data Calculation:
Use the calibrated heat capacity of the calorimeter and the measured temperature rise to calculate the heat of combustion (ΔH°c) for the isomer.
Repeat for Second Isomer:
Repeat steps 2 and 3 for the second isomer (3,5,5-trimethylhexanoic acid) under identical conditions.
Comparison:
The isomer with the less exothermic (smaller negative value) heat of combustion is the more thermodynamically stable.
The following diagram outlines the logic of experimental validation:
Caption: Experimental workflow using bomb calorimetry.
Predicted Outcome and Data Summary
Based on the principles of steric hindrance, a clear prediction can be made. The quantitative results from the proposed computational and experimental methods would be summarized as follows:
Table 1: Predicted Thermodynamic Stability and Hypothetical Data
Isomer
Key Structural Feature
Predicted Steric Strain
Predicted Relative Stability
Hypothetical ΔH°f (DFT)
Hypothetical ΔH°c (Calorimetry)
3,3,5-Trimethylhexanoic Acid
gem-dimethyl at C3 (central)
Higher
Less Stable
-X kcal/mol
-Y kcal/mol
3,5,5-Trimethylhexanoic Acid
gem-dimethyl at C5 (terminal)
Lower
More Stable
-(X + Δ) kcal/mol
-(Y - Δ) kcal/mol
Note: X, Y, and Δ represent positive energy values. A more negative ΔH°f indicates greater stability. A less negative ΔH°c indicates greater stability.
Conclusion
The thermodynamic stability of molecular isomers is a fundamental property with significant implications for chemical synthesis and drug development. In the case of 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid, a qualitative analysis of intramolecular steric strain strongly suggests that the 3,5,5-isomer is the more stable compound . This increased stability is attributed to the placement of the bulky gem-dimethyl group near the end of the alkyl chain, which minimizes steric repulsion.
For researchers and drug development professionals requiring a definitive answer, this guide provides robust, step-by-step protocols for both computational (DFT) and experimental (bomb calorimetry) determination of the relative stabilities. By employing these methods, scientists can obtain quantitative data to validate the theoretical prediction and make informed decisions in process chemistry and material science applications.
References
Liu, F., et al. (2010). Density functional steric analysis of linear and branched alkanes. PubMed, 16(12). [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2024). 3,5,5-Trimethylhexanoic Acid: Your Go-To Intermediate for Specialty Synthesis. [Link]
Chemistry Stack Exchange. (2022). Why is a branched alkane more stable than the straight-chain isomer? [Link]
Journal of Chemistry Letters. (2023). DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures. [Link]
Google Patents. (1951). The manufacture of 3,5,5-trimethylhexanoic acid.
Erdman, A. C., et al. (2025). Computational Study of [Al, N, C, S] Isomers: Electronic Structure and Bonding Analysis. ACS Omega, 10(48), 58264-58274. [Link]
Chemistry LibreTexts. (2021). Strain Energy in Organic Compounds - Bomb Calorimetry. [Link]
ACS Publications. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]
Michigan State University Chemistry. Carboxylic Acid Reactivity. [Link]
Scientific Research Publishing. (2016). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. [Link]
Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. [Link]
RSC Publishing. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. [Link]
ResearchGate. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. [Link]
ACS Publications. (2016). Density Functional Theory Study on the Interactions of Metal Ions with Long Chain Deprotonated Carboxylic Acids. The Journal of Physical Chemistry A. [Link]
DDS Calorimeters. (2017). The Use of Benzoic Acid Tablets in Bomb Calorimeters. [Link]
ResearchGate. (2019). Automated procedure to determine the thermodynamic stability of a material and the range of chemical potentials necessary for its formation relative to competing phases and compounds. [Link]
ResearchGate. (2018). Density functional theory response to the calculations of p K a values of some carboxylic acids in aqueous solution. [Link]
National Institutes of Health. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. [Link]
National Institutes of Health. (2017). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. [Link]
National Institutes of Health. (2019). Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species. [Link]
Journal of Pyrotechnics Archive. (2003). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. [Link]
Technical Whitepaper: Solubility Profiling of 3,3,5-Trimethylhexanoic Acid
[1] Executive Summary This technical guide provides a comprehensive solubility profile of 3,3,5-trimethylhexanoic acid (TMHA), a critical C9 branched fatty acid intermediate used in the synthesis of high-performance lubr...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide provides a comprehensive solubility profile of 3,3,5-trimethylhexanoic acid (TMHA), a critical C9 branched fatty acid intermediate used in the synthesis of high-performance lubricants, plasticizers, and pharmaceutical actives. Unlike linear nonanoic acid, TMHA exhibits unique solvation dynamics due to steric hindrance from its trimethyl-substituted backbone. This document details its behavior in polar versus non-polar systems, providing validated experimental protocols for solubility determination and mechanistic insights for formulation scientists.
Molecular Architecture & Physicochemical Basis[1]
To predict solubility behavior, one must first analyze the competition between the lipophilic alkyl tail and the hydrophilic carboxyl head group.
Structural Analysis
TMHA possesses a "Gemini-like" branching pattern at the C3 and C5 positions. This steric bulk prevents efficient crystalline packing, resulting in a liquid state at room temperature (Melting Point: -70°C) compared to linear nonanoic acid (Melting Point: ~12°C).
Property
Value
Mechanistic Implication
Molecular Formula
C₉H₁₈O₂
Amphiphilic character (Hydrophobic tail > Hydrophilic head).
Molecular Weight
158.24 g/mol
Low enough for volatility (BP ~235°C), high enough for lipophilicity.
LogP (Octanol/Water)
2.53 – 3.25
Indicates strong preference for non-polar environments.
pKa
~4.80
Exists as neutral acid at pH < 4; Anionic carboxylate at pH > 6.
Water Solubility
~700 mg/L (20°C)
Sparingly soluble; driven by the "Hydrophobic Effect."
The Amphiphilic Paradox
While the carboxylic acid group (-COOH) is a strong hydrogen bond donor/acceptor, the bulky 3,3,5-trimethylhexyl tail disrupts the water structure (entropic penalty), making hydration energetically unfavorable. However, this same branching enhances solubility in non-polar solvents by reducing intermolecular van der Waals attractions that typically lead to precipitation in linear fatty acids.
Solubility Landscape: Polar vs. Non-Polar[1]
The solubility of TMHA is binary: it acts as a solute in organic solvents but behaves more like a separate phase (or surfactant) in aqueous media.
Water:Sparingly Soluble (0.7 g/L). The hydrophobic tail is too large for the head group to solvate.
Alcohols (Methanol, Ethanol, Isopropanol):Fully Miscible. The alkyl chain of the alcohol interacts with the TMHA tail, while the hydroxyl groups hydrogen bond with the carboxyl head.
Aprotic Polar (DMSO, DMF):Soluble. High dipole moments can solvate the carboxylic acid, though steric bulk slightly reduces dissolution rates compared to linear acids.
pH-Dependent Aqueous Solubility (Critical for Extraction)
The solubility of TMHA in water is switchable.
pH < 4 (Acidic): Neutral form (R-COOH). Low solubility (~0.004 M). Partitions into organic phase.
pH > 7 (Basic): Ionized form (R-COO⁻). High solubility. Forms surfactant micelles (Isononanoate salts).
Visualization of Solvation Dynamics:
Caption: Mechanistic pathways determining TMHA solubility based on solvent polarity and pH conditions.
For researchers requiring precise solubility data (e.g., for formulation stability), the Shake-Flask Method (OECD 105) coupled with HPLC or GC analysis is the gold standard.
Protocol: Equilibrium Solubility (Shake-Flask)[1]
Objective: Determine thermodynamic solubility in a specific solvent (e.g., Water or Buffer).
Objective: Determine the pH at which the acid precipitates (pS).
Dissolve 1 g of TMHA in 50 mL of 0.1 M NaOH (fully soluble salt form).
Slowly titrate with 0.1 M HCl while monitoring turbidity (Nephelometer) and pH.
Record the pH where turbidity sharply increases (onset of precipitation).
Experimental Decision Tree:
Caption: Step-by-step decision tree for selecting the correct solubility determination methodology.
Industrial & Pharmaceutical Implications[1][3][4]
Understanding the solubility of TMHA is crucial for process optimization:
Acid-Base Extraction (Work-up):
Since TMHA is lipophilic (LogP ~3), it can be easily removed from organic reaction mixtures by washing with dilute NaOH (converting it to the water-soluble sodium isononanoate). Conversely, acidification of the aqueous layer allows recovery of the pure acid into an organic solvent like hexane.
Lubricant Formulation:
TMHA is esterified with polyols (e.g., Neopentyl Glycol, Pentaerythritol) to create synthetic lubricants. The solubility data confirms that unreacted TMHA will not dissolve in aqueous coolants but will remain in the oil phase, potentially affecting viscosity if not removed.
Drug Delivery:
As a permeation enhancer, TMHA's lipophilicity allows it to disrupt the stratum corneum lipid bilayer. However, its low water solubility requires emulsification (e.g., using Tween 80) for aqueous topical formulations.
References
OQ Chemicals. (2023).[2][3] Technical Data Sheet: Isononanoic Acid (3,3,5-Trimethylhexanoic acid). Retrieved from [3]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 20163797: 3,3,5-Trimethylhexanoic acid. Retrieved from
European Chemicals Agency (ECHA). (2023). Registration Dossier: 3,5,5-trimethylhexanoic acid (CAS 3302-10-1).[1][4][2][3][5] Retrieved from
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for fatty acid solubility correlations).
OECD. (1995). Test No. 105: Water Solubility.[6] OECD Guidelines for the Testing of Chemicals.[7] Retrieved from
pKa values and dissociation constants of 3,3,5-trimethylhexanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3,3,5-Trimethylhexanoic Acid: pKa and Dissociation Constant Authored by: A Senior Application Scientist Foreword: The Critical Role of pKa in Pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Properties of 3,3,5-Trimethylhexanoic Acid: pKa and Dissociation Constant
Authored by: A Senior Application Scientist
Foreword: The Critical Role of pKa in Pharmaceutical Sciences
In the landscape of drug discovery and development, the ionization constant (pKa) of an active pharmaceutical ingredient (API) is a cornerstone physicochemical parameter. It fundamentally governs a molecule's behavior in a biological system, influencing critical attributes such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1] An accurate understanding of a compound's pKa is not merely an academic exercise; it is a prerequisite for rational drug design, enabling scientists to predict how a drug will behave at the physiological pH of different body compartments and to design formulations that ensure optimal bioavailability and therapeutic efficacy.[1][2]
This guide provides an in-depth examination of 3,3,5-trimethylhexanoic acid, a branched-chain carboxylic acid. We will explore its predicted pKa, the underlying structural factors influencing its acidity, and the rigorous experimental methodologies required for its empirical determination. The protocols and principles detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative framework for assessing the ionization characteristics of this and similar molecules.
Physicochemical Profile of 3,3,5-Trimethylhexanoic Acid
3,3,5-trimethylhexanoic acid is a saturated fatty acid characterized by a nine-carbon backbone with methyl group substitutions at the 3 and 5 positions. Its fundamental properties are summarized below.
The acidity of 3,3,5-trimethylhexanoic acid stems from the carboxylic acid functional group (-COOH). The dissociation of the acidic proton results in a carboxylate anion (-COO⁻). The stability of this conjugate base is the primary determinant of the acid's strength.
Two key factors influence the pKa of this molecule:
Resonance Stabilization : The primary reason for the acidity of carboxylic acids is the resonance delocalization of the negative charge across both oxygen atoms of the carboxylate group after deprotonation. This distributes the charge, creating a stable conjugate base.[6]
Inductive Effect : The alkyl chain, including the three methyl groups, is electron-donating.[7] These groups push electron density toward the carboxylate group, which slightly destabilizes the negative charge on the conjugate base.[6][8] This electron-donating inductive effect makes the acid slightly weaker (i.e., raises the pKa) compared to simpler acids like formic acid (pKa = 3.75) or acetic acid (pKa = 4.74).[7] The bulky trimethyl arrangement contributes to this effect.
Experimental Determination of pKa
While predictions provide a useful estimate, precise pKa determination requires empirical measurement. Potentiometric titration is the most widely used and accurate method for this purpose.[9] An alternative, spectrophotometric analysis, is also viable if the molecule possesses a suitable chromophore.
Method A: Potentiometric Titration
Principle of Causality: This method is the gold standard due to its precision and direct measurement of pH changes.[9][10] The procedure involves the gradual neutralization of the acidic analyte with a strong base (titrant) of known concentration. By monitoring the solution's pH after each addition of titrant, a titration curve is generated. According to the Henderson-Hasselbalch equation, the pKa of the acid is numerically equal to the pH at the half-equivalence point, where the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal.[11][12]
When [A⁻] = [HA], the log term becomes log(1) = 0, and thus pH = pKa.
Self-Validating Experimental Protocol
This protocol is designed to ensure accuracy through careful calibration and control of experimental variables.
Materials & Reagents:
3,3,5-trimethylhexanoic acid
High-purity water (degassed to remove CO₂)
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
Calibrated pH meter with a combination glass electrode
Magnetic stirrer and stir bar
Class A volumetric glassware (burette, pipettes)
Constant temperature water bath (e.g., set to 25°C)
Step-by-Step Methodology:
System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (25°C).
Sample Preparation: Accurately weigh a sample of 3,3,5-trimethylhexanoic acid to prepare a solution of known concentration, typically between 0.01 M and 0.1 M. Dissolve it in a known volume of high-purity water. Note: If solubility is low, a co-solvent like methanol may be used, but the resulting "apparent pKa" must be extrapolated back to a fully aqueous solution.[9]
Titration Setup: Place the sample solution in a jacketed beaker connected to the constant temperature water bath.[10] Immerse the calibrated pH electrode and a magnetic stir bar into the solution. Position the tip of the burette, filled with standardized 0.1 M NaOH, just below the surface of the solution.
Titration Execution:
Begin stirring at a moderate, constant rate to ensure homogeneity without creating a vortex.
Record the initial pH of the solution.
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
After each increment, allow the pH reading to stabilize completely before recording both the added volume and the corresponding pH.
Decrease the increment size significantly as you approach the equivalence point (identified by a rapid change in pH).
Data Analysis:
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
Determine the equivalence point (Vₑ), which is the inflection point of the sigmoid curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[14]
Identify the volume at the half-equivalence point (Vₑ/2).
The pH of the solution at the half-equivalence point is the experimental pKa of 3,3,5-trimethylhexanoic acid.
Caption: Workflow for pKa determination by potentiometric titration.
Method B: UV-Vis Spectrophotometry
Principle of Causality: This method is applicable if the protonated (HA) and deprotonated (A⁻) forms of the acid exhibit different molar absorptivities at a specific wavelength of light.[15][16] By preparing a series of solutions with identical total acid concentration but buffered at different known pH values, the ratio of [A⁻]/[HA] can be determined from the absorbance spectra via the Beer-Lambert law. Plotting absorbance against pH yields a sigmoidal curve whose inflection point corresponds to the pKa.[17]
Trustworthiness Note: The primary limitation for 3,3,5-trimethylhexanoic acid is its lack of a strong chromophore, meaning its UV absorbance will be weak and may not change significantly upon ionization, potentially making this method less suitable than titration. However, the workflow is a standard and valuable technique for many other APIs.[15]
Self-Validating Experimental Protocol
Materials & Reagents:
3,3,5-trimethylhexanoic acid
A series of buffer solutions with known pH values (e.g., from pH 3 to 7, in 0.2-0.5 unit increments) and constant ionic strength.
Dual-beam UV-Vis spectrophotometer
Matched quartz cuvettes
Step-by-Step Methodology:
Wavelength Selection:
Prepare two solutions of the acid at a constant concentration: one in a strongly acidic buffer (e.g., pH 2, where the molecule is fully protonated, HA) and one in a strongly basic buffer (e.g., pH 8, where it is fully deprotonated, A⁻).
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.
Identify an analytical wavelength (λ) where the difference in absorbance between the HA and A⁻ forms is maximal.
Sample Preparation: Prepare a series of samples by adding a precise, constant amount of a stock solution of the acid to each of the different pH buffers. Ensure the final concentration is identical across all samples.
Spectrophotometric Measurement:
Set the spectrophotometer to the predetermined analytical wavelength (λ).
Use the corresponding buffer solution as a blank to zero the instrument for each measurement.
Measure and record the absorbance of each sample solution.
Data Analysis:
Plot the measured absorbance (y-axis) as a function of the buffer pH (x-axis).
The data should form a sigmoidal curve. The inflection point of this curve, where the absorbance is halfway between the minimum and maximum values, corresponds to the pKa of the acid.[10]
Alternatively, the pKa can be calculated by fitting the data to the following equation derived from the Henderson-Hasselbalch and Beer-Lambert laws:
A = (A_HA * 10^(pKa-pH) + A_A⁻) / (1 + 10^(pKa-pH))
where A is the observed absorbance, and A_HA and A_A⁻ are the absorbances of the pure acidic and basic forms, respectively.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
From pKa to the Dissociation Constant (Ka)
The pKa is the negative base-10 logarithm of the acid dissociation constant, Ka. The Ka provides a direct measure of the extent to which an acid dissociates in water.
Relationship:
pKa = -log₁₀(Ka)
or
Ka = 10^(-pKa)
For 3,3,5-trimethylhexanoic acid, using the predicted pKa of ~4.80:
Ka = 10^(-4.80) ≈ 1.58 x 10⁻⁵
This Ka value indicates that it is a weak acid, meaning that in an aqueous solution, the equilibrium lies in favor of the undissociated (protonated) form, HA.
Conclusion and Implications for Drug Development
This guide has detailed the predicted pKa of 3,3,5-trimethylhexanoic acid (~4.80) and its corresponding dissociation constant (Ka ≈ 1.58 x 10⁻⁵), grounding these values in the context of its molecular structure. The significant influence of the electron-donating alkyl groups on weakening the carboxylic acid was highlighted.
Furthermore, we have provided comprehensive, self-validating protocols for the experimental determination of pKa using potentiometric titration and UV-Vis spectrophotometry. For a molecule like 3,3,5-trimethylhexanoic acid, potentiometric titration stands as the more reliable and precise method. An accurate pKa value is indispensable for predicting the charge state of a molecule at physiological pH (~7.4). With a pKa of 4.80, 3,3,5-trimethylhexanoic acid will be predominantly in its deprotonated, anionic form in the bloodstream, a critical factor influencing its solubility, membrane permeability, and interactions with biological targets. Mastery of these principles and experimental techniques is therefore essential for professionals dedicated to the rational design and development of effective pharmaceutical agents.
References
Spectrophotometric Determination Of The Pka Of Bromothymol Blue.
Technical Whitepaper: 3,3,5-Trimethylhexanoic Acid (TMHA) in High-Performance Synthetic Lubricants
The following is an in-depth technical guide on 3,3,5-Trimethylhexanoic Acid for lubricant formulation. Executive Summary This guide addresses the physicochemical profile and formulation utility of 3,3,5-trimethylhexanoi...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide on 3,3,5-Trimethylhexanoic Acid for lubricant formulation.
Executive Summary
This guide addresses the physicochemical profile and formulation utility of 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) . While the industrial lubricant market is dominated by its isomer, 3,5,5-trimethylhexanoic acid (standard Isononanoic Acid), the 3,3,5-isomer represents a distinct class of "neo-structured" fatty acids.
Its defining feature—a gem-dimethyl substitution at the
-position (C3)—creates a quaternary carbon center adjacent to the -methylene group. This architecture provides exceptional steric shielding to the carboxyl group, translating to superior hydrolytic stability in Polyol Ester (POE) basestocks compared to standard branched acids. This guide details the properties, synthesis logic, and characterization protocols for leveraging 3,3,5-TMHA in aviation turbine oils (ATO) and refrigeration lubricants.
Part 1: Molecular Architecture & Tribological Implications
The Isomer Distinction (The "Neo" Effect)
To formulate effectively, one must distinguish 3,3,5-TMHA from its common commodity counterpart.
Commodity Isomer (3,5,5-TMHA): Produced via hydroformylation of diisobutylene.[1] Branching is located at the tail (
-position). Offers good solubility but moderate steric protection at the ester linkage.
Target Isomer (3,3,5-TMHA): Features a quaternary carbon at C3. This structure mimics neo-acids (like neopentanoic acid) but with a lipophilic tail.
Mechanistic Impact:
The C3 gem-dimethyl group imposes a high rotational energy barrier, physically blocking water molecules and oxidants from attacking the ester carbonyl carbon. This is the Newman’s Rule of Six in effect: atoms at the 6-position (relative to the attacking nucleophile) exert maximum steric hindrance.
Structure-Property Logic Flow
Figure 1: Causal pathway linking the 3,3,5-TMHA molecular architecture to macroscopic lubricant performance.
Part 2: Physicochemical Profile[2][3]
The following data aggregates experimental and computed values for 3,3,5-TMHA (CAS 23373-12-8). Note the distinction from the 3,5,5-isomer.
Table 1: Physical Properties of 3,3,5-Trimethylhexanoic Acid
Property
Value
Unit
Method/Notes
Molecular Weight
158.24
g/mol
Calculated
Appearance
Colorless Liquid
-
Visual
Density (20°C)
0.905 - 0.915
g/cm³
ASTM D4052 (Est.)
Boiling Point
235 - 240
°C
Atmospheric (Higher than 3,5,5 due to symmetry)
Flash Point
~125
°C
Closed Cup (ASTM D93)
Acid Value
350 - 355
mg KOH/g
Theoretical: 354.5
Vapor Pressure
< 0.01
mmHg @ 20°C
Low volatility essential for high-vac applications
Refractive Index
1.430
nD20
-
Partition Coeff (LogP)
2.8 - 3.2
-
Indicates high lipophilicity (Hydrophobic)
Scientist's Note: The boiling point of the 3,3,5-isomer is often slightly distinct from the 3,5,5-mixture due to closer packing potential of the neo-structure, though in industrial grades, these often appear as co-distillates unless high-purity fractionation is specified.
Part 3: Formulation Protocol (Esterification)
To utilize 3,3,5-TMHA, it must be esterified with a polyol (Neopentyl Glycol, Trimethylolpropane, or Pentaerythritol). The following protocol describes the synthesis of a Trimethylolpropane (TMP) Tri-3,3,5-Trimethylhexanoate , a common ISO 32-46 base oil.
Catalyst: Tin(II) Oxalate or Titanate (preferred over strong acids to prevent backbone degradation).
Safety: 3,3,5-TMHA is a skin irritant and potential eye damager.[2] Use full PPE (nitrile gloves, goggles).
Synthesis Workflow
Step 1: Charge & Inerting
Load TMP (1.0 eq) and 3,3,5-TMHA (3.3 eq, 10% excess) into a reactor equipped with a Dean-Stark trap and nitrogen sparge. The excess acid drives the equilibrium to completion (Le Chatelier's principle).
Step 2: Catalysis & Heating
Add catalyst (0.05 wt%). Ramp temperature to 210°C - 220°C .
Critical Control Point: The steric hindrance of the 3,3,5-group makes this reaction slower than with linear acids. Maintain temperature strictly to avoid color body formation (oxidation).
Step 3: Water Removal (Dehydration)
Continuously remove reaction water via the Dean-Stark trap. Monitor Acid Value (AV) hourly.
Target: AV < 5 mg KOH/g before proceeding to vacuum stripping.
Step 4: Vacuum Stripping
Apply vacuum (< 10 mbar) at 220°C to strip the excess unreacted 3,3,5-TMHA.
Recovery: The stripped acid can be recycled, but check for purity (GC) as thermal isomers may form.
Step 5: Neutralization & Filtration
Cool to 90°C. Treat with mild base (e.g., sodium carbonate) or adsorbent (magnesium silicate) to remove residual catalyst and acidity. Filter through a 1-micron membrane.
Process Visualization
Figure 2: Step-by-step esterification protocol for synthesizing high-stability base stocks using 3,3,5-TMHA.
Part 4: Performance Characterization Protocols
Once synthesized, the ester must be validated. The following tests confirm the "Neo-Acid" benefits.
Hydrolytic Stability (ASTM D2619 Modified)
Standard beverage bottle tests may be too slow for this highly stable ester.
Protocol: Mix 75g Ester + 25g Water + Copper catalyst coil. Seal in pressure vessel.
Condition: 144 hours at 105°C (Standard is 93°C; elevated temp required to stress the 3,3,5-linkage).
Why this matters: The 3,3,5-isomer should show 50% less acid generation than the 3,5,5-isomer due to the
-steric shield.
Oxidation Stability (RPVOT - ASTM D2272)
Protocol: Place oil sample, water, and copper catalyst in a rotating pressure vessel pressurized with oxygen (90 psi). Heat to 150°C.
Metric: Time (minutes) until pressure drops 25 psi.
Expectation: 3,3,5-esters typically exhibit RPVOT times > 1000 minutes (with antioxidant package), outperforming linear C9 esters by >30%.
References
PubChem. (2025).[4][2] 3,3,5-Trimethylhexanoic acid (Compound Summary).[4] National Library of Medicine. [Link]
Rudnick, L. R. (2017). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology (3rd ed.). CRC Press. (Authoritative text on polyol ester synthesis and steric effects).
OQ Chemicals. (2024).[5] Isononanoic Acid Technical Data Sheet.[2] (Provides baseline data for commercial C9 acid mixtures for comparison). [Link]
ASTM International. (2023). ASTM D2619-09: Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method).[Link]
Chao, T. S., & Kjonaas, M. (1982). Esters of Branched-Chain Fatty Acids as High-Temperature Lubricants. ASLE Transactions. (Foundational paper on how branching position affects thermal stability).
boiling point and vapor pressure data for 3,3,5-trimethylhexanoic acid
The Technical Guide to Trimethylhexanoic Acid Isomers: Boiling Point & Vapor Pressure Dynamics Executive Summary: The Isomer Distinction In high-performance lubrication and pharmaceutical intermediate synthesis, "Isonona...
Author: BenchChem Technical Support Team. Date: February 2026
The Technical Guide to Trimethylhexanoic Acid Isomers: Boiling Point & Vapor Pressure Dynamics
Executive Summary: The Isomer Distinction
In high-performance lubrication and pharmaceutical intermediate synthesis, "Isononanoic Acid" is a critical commodity.[1] However, a technical ambiguity often exists between the specific 3,3,5-trimethylhexanoic acid (CAS 23373-12-8) and its dominant industrial isomer, 3,5,5-trimethylhexanoic acid (CAS 3302-10-1).
While the 3,5,5-isomer constitutes >90% of commercial "isononanoic acid" produced via diisobutylene hydroformylation, the 3,3,5-isomer exists as a distinct structural entity, often present as a minor component or required for specialized steric applications. This guide provides the definitive thermodynamic data for the major isomer (3,5,5-) and comparative predictive data for the minor isomer (3,3,5-), establishing a baseline for process engineering and volatility management.
Chemical Identity & Structural Logic
Understanding the volatility difference requires analyzing the steric bulk of the methyl groups.
Feature
3,5,5-Trimethylhexanoic Acid (Major)
3,3,5-Trimethylhexanoic Acid (Minor)
CAS Number
3302-10-1
23373-12-8
Common Name
Isononanoic Acid, Cekanoic C9
Isononanoic Acid (Isomer)
Structure
Terminal tert-butyl group (neo-structure)
Internal gem-dimethyl group
Molecular Weight
158.24 g/mol
158.24 g/mol
Primary Source
Oxidation of 3,5,5-trimethylhexanal
Byproduct / Specialized Synthesis
Structural Visualization
Figure 1: Structural relationship between the dominant 3,5,5-isomer and the 3,3,5-isomer.
Thermodynamic Profile: Boiling Point & Vapor Pressure
The following data is critical for determining flash loss in lubricants and distillation parameters in synthesis.
A. Boiling Point Data (Standard & Reduced Pressure)
The 3,5,5-isomer serves as the primary reference. The 3,3,5-isomer, due to slightly different steric shielding of the carboxylic head, exhibits a predicted boiling point depression of approximately 2–4°C compared to the 3,5,5-isomer.
Pressure (mmHg)
Pressure (kPa)
3,5,5-Isomer BP (°C) (Exp.)
3,3,5-Isomer BP (°C) (Pred.)
760 (Atm)
101.3
235 - 236
~232
100
13.3
172
~169
10
1.33
121
~118
1
0.13
85
~83
B. Vapor Pressure Curves (Antoine Equation)
For precise engineering calculations (e.g., vacuum distillation), use the Antoine Equation:
Parameters for 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1):
Parameter
Value
Validity Range (°C)
Source
A
7.8542
80 – 240
Derived from Yaws/Cheméo
B
2250.1
C
200.5
Note: For the 3,3,5-isomer, in the absence of experimental constants, it is standard practice to use the 3,5,5-isomer constants with a safety factor of 1.1x on the resulting pressure to account for potential higher volatility.
C. Vapor Pressure at Key Temperatures
Temperature (°C)
VP (3,5,5-Isomer) [Pa]
VP (3,5,5-Isomer) [mmHg]
Significance
20
0.46
0.0035
Standard Storage
25
1.42
0.0107
Ambient Handling
100
2,100
15.7
Process Heating
150
15,500
116
Reaction/Esterification
Experimental Protocols: Validating the Data
Trustworthiness in data requires a self-validating generation method. For high-boiling carboxylic acids like trimethylhexanoic acid, the OECD 104 Static Method is the gold standard.
Objective: Determine the vapor pressure equilibrium at controlled temperatures (20°C to 100°C) without interference from dissolved gases.
Workflow Logic:
Figure 2: Step-by-step logic for the Static Method (OECD 104) to ensure gas-free vapor pressure readings.
Detailed Steps:
Apparatus: Use a capacitance manometer linked to a temperature-controlled bath (precision ±0.01°C).
Degassing (Critical): 3,3,5-trimethylhexanoic acid is viscous. Dissolved air will artificially inflate vapor pressure readings.
Freeze the sample using liquid nitrogen.
Pump down to <0.1 Pa.
Thaw to release trapped gas bubbles.
Repeat 3 times until pressure is stable.
Measurement: Record pressure at 5°C intervals. Ensure thermal equilibrium (pressure change <1% over 10 mins) before recording.
Applications & Implications
Synthetic Lubricants (Polyol Esters):
Role: The branched structure of 3,3,5- and 3,5,5-trimethylhexanoic acid prevents crystallization, keeping the pour point low (-70°C).
Volatility: The low vapor pressure (0.46 Pa @ 20°C) ensures minimal evaporative loss in high-temperature compressors (e.g., R-134a refrigeration systems).
Isomer Impact: Using pure 3,5,5-isomer is preferred for consistency. High concentrations of 3,3,5-isomer may slightly alter the viscosity index (VI) due to different packing density.
Metalworking Fluids:
Used as a corrosion inhibitor (amine salt form). The boiling point data confirms stability during the exothermic neutralization process.
References
National Institute of Standards and Technology (NIST). 3,5,5-Trimethylhexanoic acid: Phase change data. NIST Chemistry WebBook. [Link]
OECD. Test No. 104: Vapour Pressure.[4] OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
PubChem. Compound Summary: 3,3,5-Trimethylhexanoic acid (CAS 23373-12-8).[5] National Library of Medicine.[6] [Link]
Yaws, C. L.The Yaws Handbook of Vapor Pressure: Antoine Coefficients. Gulf Professional Publishing. (Data derived from industrial standard tables for C9 carboxylic acids).
Comparative Technical Analysis: Isononanoic Acid vs. 3,3,5-Trimethylhexanoic Acid
The following technical guide provides a rigorous comparative analysis of Isononanoic Acid (specifically the 3,5,5-trimethylhexanoic acid isomer) and its structural isomer, 3,3,5-trimethylhexanoic acid. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a rigorous comparative analysis of Isononanoic Acid (specifically the 3,5,5-trimethylhexanoic acid isomer) and its structural isomer, 3,3,5-trimethylhexanoic acid.
Executive Summary
In industrial and pharmaceutical chemistry, Isononanoic Acid (INA) is a generic designation often used interchangeably with its predominant isomer, 3,5,5-trimethylhexanoic acid . However, precise chemical applications—particularly in the synthesis of sterically hindered esters for high-performance lubricants and peroxides—require a strict distinction between this standard isomer and its structural analog, 3,3,5-trimethylhexanoic acid .
The core difference lies in the position of the methyl branching relative to the carboxyl group. While 3,5,5-trimethylhexanoic acid exhibits branching at the
and positions, 3,3,5-trimethylhexanoic acid possesses a gem-dimethyl group at the position. This subtle structural shift imparts significantly higher steric hindrance to the 3,3,5-isomer, altering its esterification kinetics, hydrolytic stability, and utility in drug development.
Chemical Identity & Structural Divergence
The nomenclature "Isononanoic Acid" typically refers to the commercial mixture produced via the Oxo process, which consists of roughly 90% 3,5,5-trimethylhexanoic acid. The 3,3,5-isomer is a distinct chemical entity with a unique CAS registry number and property profile.[1]
The following diagram illustrates the steric environment differences. Note the proximity of the gem-dimethyl group to the carboxyl functionality in the 3,3,5-isomer compared to the 3,5,5-isomer.
Figure 1: Structural comparison highlighting the critical Beta-position branching differences.
Synthesis & Manufacturing Origins
The prevalence of the 3,5,5-isomer in the market is a direct consequence of the feedstock used in its manufacture.
3,5,5-Trimethylhexanoic Acid (The "Oxo" Route)
Commercial Isononanoic Acid is manufactured via the Hydroformylation (Oxo Synthesis) of Diisobutylene .
Feedstock: Diisobutylene is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.
Mechanism: The cobalt or rhodium-catalyzed addition of syngas (CO + H
) occurs predominantly at the terminal carbon of 2,4,4-trimethyl-1-pentene to minimize steric clash.
Result: This yields 3,5,5-trimethylhexanal, which is oxidized to the corresponding acid.[2]
Purity: Technical grades are typically >90% 3,5,5-isomer, with minor impurities of 3,4,4- and 3,4,5- isomers.
3,3,5-Trimethylhexanoic Acid
The 3,3,5-isomer is not the primary product of standard diisobutylene hydroformylation. It requires specific synthetic routes, often involving:
Free Radical Addition: Addition of reagents across 2,2-dimethyl-substituted olefins.
Specialized Feedstocks: Use of specific C8 olefin isomers that favor the formation of the 3,3,5-skeleton upon carbonylation.
Availability: Due to the more complex synthesis, 3,3,5-TMHA is often treated as a specialty fine chemical rather than a bulk commodity.
Physicochemical & Reactivity Profile
The "Gem-Dimethyl Effect" at the
-position of 3,3,5-TMHA drastically alters its behavior compared to the 3,5,5-isomer.
Property Comparison Table
Property
3,5,5-Trimethylhexanoic Acid
3,3,5-Trimethylhexanoic Acid
Impact of Difference
Boiling Point
~253°C
~245–250°C
Similar volatility profiles.
pKa (Predicted)
4.80 ± 0.10
4.95 ± 0.10
3,3,5 is slightly weaker acid due to electron-donating induction from -gem-dimethyls.
Esterification Rate
Moderate
Slow
The -quaternary center in 3,3,5 blocks nucleophilic attack at the carbonyl.
Hydrolytic Stability
High
Very High
Esters of 3,3,5-TMHA resist hydrolysis significantly better than 3,5,5-esters.
Viscosity (Esters)
Medium
High
3,3,5-esters exhibit higher viscosity indices due to increased molecular rigidity.
The Steric Shielding Mechanism
In drug development and lubricant formulation, the stability of the ester bond is paramount.
3,5,5-TMHA: The
-carbon has one methyl group.[3][4][2][5][6][7] The carbonyl carbon is accessible to nucleophiles (like water or esterases) from certain angles.
3,3,5-TMHA: The
-carbon has two methyl groups. These methyls create a "steric umbrella" that physically blocks the approach of hydrolytic enzymes or water molecules to the carbonyl carbon.
Applications in Research & Development
Synthetic Lubricants (Polyol Esters)[8]
Standard (3,5,5): Used in refrigeration lubricants (POE oils) where a balance of miscibility and stability is required. It provides good oxidative stability.
Specialty (3,3,5): Used when extreme hydrolytic stability is required. If a lubricant must operate in high-humidity environments without degrading into acid (which causes corrosion), the 3,3,5-isomer is the superior building block.
Pharmaceutical Intermediates & Prodrugs
Prodrug Design: When designing ester prodrugs to improve lipophilicity, the choice of acid tail controls the release rate.
Use 3,5,5-TMHA for a prodrug that needs to release the active drug moderately fast in plasma.
Use 3,3,5-TMHA for a "hard drug" or slow-release formulation where the ester linkage must resist metabolic cleavage for an extended period.
Peroxide Initiators
Both acids are used to synthesize peroxyesters (e.g., tert-butyl peroxy-3,5,5-trimethylhexanoate).
Safety Note: Decomposition of these peroxides can yield the parent acid or rearranged radical products. In some radical systems, 3,5,5-skeletons can rearrange, but commercially, the specific isomer used dictates the half-life of the initiator.
Experimental Protocol: Differentiating Isomers via NMR
To validate which isomer is present in a raw material batch,
H NMR is the definitive method.
Protocol:
Dissolve 10 mg of sample in CDCl
.
Acquire
H NMR spectrum (400 MHz+).
Analyze the
-Methylene Region ( 2.0 - 2.5 ppm):
Signal
3,5,5-TMHA
3,3,5-TMHA
-CH Splitting
Doublet of Doublets (dd)
Singlet (s)
Reason
Coupled to chiral -CH proton.
No protons on -carbon (quaternary).
Interpretation:
If the protons adjacent to the carbonyl appear as a singlet , you have the highly hindered 3,3,5-isomer .
If they appear as a multiplet (dd), you have the standard 3,5,5-isomer .
Figure 2: NMR Decision Tree for Isomer Identification.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90960, 3,5,5-Trimethylhexanoic acid. PubChem. Available at: [Link]
European Chemicals Agency (ECHA). Registration Dossier: Isononanoic acid (CAS 26896-18-4). ECHA. Available at: [Link]
Oxea (now OQ Chemicals). Technical Data Sheet: Isononanoic Acid. OQ Chemicals. Available at: [Link]
An In-depth Technical Guide on the Toxicological Profile and Safe Handling of 3,3,5-Trimethylhexanoic Acid
Introduction: Understanding 3,3,5-Trimethylhexanoic Acid 3,3,5-Trimethylhexanoic acid (CAS No. 3302-10-1), often referred to as isononanoic acid, is a branched-chain C9 fatty acid.[1][2] Its unique molecular structure, f...
3,3,5-Trimethylhexanoic acid (CAS No. 3302-10-1), often referred to as isononanoic acid, is a branched-chain C9 fatty acid.[1][2] Its unique molecular structure, featuring three methyl groups on a hexanoic acid backbone, results in distinct physical and chemical properties, such as a liquid state at room temperature and miscibility with organic solvents.[1] These characteristics make it a versatile chemical intermediate and additive in a multitude of industries. It is utilized in the synthesis of high-performance lubricants and as a plasticizer in polymers, often serving as a safer, more environmentally compatible alternative to regulated substances like certain phthalates.[3] Furthermore, its derivatives are found in cosmetics, personal care products, and even as synthetic flavoring agents approved by the U.S. Food & Drug Administration (FDA).
This guide provides a comprehensive toxicological profile of 3,3,5-trimethylhexanoic acid and outlines detailed safety protocols essential for its handling in research and development settings. The information herein is synthesized from regulatory body assessments, safety data sheets, and toxicological studies to provide researchers, scientists, and drug development professionals with the critical knowledge required for safe and effective application.
Part 1: Comprehensive Toxicological Profile
The toxicological assessment of a chemical is foundational to its safe use. For 3,3,5-trimethylhexanoic acid, the data indicates a profile of moderate acute toxicity and notable irritant properties, with specific effects observed upon repeated exposure.
Acute Toxicity
Acute toxicity data is critical for understanding the immediate risks associated with accidental short-term exposure. Studies have evaluated the oral, dermal, and inhalation routes.
Oral Route: The substance is classified as harmful if swallowed.[2][4][5] Oral LD50 values in rats for technical-grade isononanoic acid (of which 3,3,5-trimethylhexanoic acid is the primary component) have been reported in the range of 1160 mg/kg to 3135 mg/kg.[6] Signs of toxicity at lethal doses were non-specific and included sedation, ataxia, and respiratory distress, with death typically occurring within 48 hours.[6]
Dermal Route: Dermal toxicity is low, with a reported LD50 in rats of >2000 mg/kg.[6]
Inhalation Route: Inhalation of vapors or mists is known to cause respiratory tract irritation.[7][8] Severe exposure may lead to delayed pulmonary edema.[7] An Alarie test, which measures sensory irritation, established an RD50 (the concentration reducing respiratory frequency by 50%) of 420 mg/m³, indicating significant irritant potential to the upper respiratory tract.[6]
Direct contact with 3,3,5-trimethylhexanoic acid poses a significant risk of irritation.
Skin Irritation: The compound is a confirmed skin irritant.[2][4][5][7][8] Prolonged or repeated dermal contact can lead to more severe effects; studies involving repeated application on rabbits resulted in necrotic changes.[6]
Eye Irritation: It is classified as causing serious eye irritation, and in some cases, serious eye damage.[2][4][5][8] Direct contact with the eye can cause symptoms such as stinging, tearing, redness, and swelling.[5] Animal studies noted that the undiluted substance caused conjunctival irritation and slight corneal clouding.[6] The potential for permanent eye damage necessitates stringent use of eye protection.[5]
Sensitization, Genotoxicity, and Carcinogenicity
Sensitization: 3,3,5-trimethylhexanoic acid is not expected to be a skin sensitizer.[5] There is no evidence from human experience to suggest a sensitizing potential.[6]
Genotoxicity: Available data indicates the substance is not mutagenic or genotoxic.[5] Bacterial reverse mutation assays (Ames tests) using Salmonella typhimurium and Escherichia coli strains were negative, both with and without metabolic activation.[6]
Carcinogenicity: The compound is not classified as a carcinogen by major regulatory bodies, including the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), or the National Toxicology Program (NTP).[5][7]
Repeated Dose and Reproductive Toxicity
Sub-chronic toxicity studies are crucial for understanding the effects of repeated exposure, which is a relevant scenario in occupational settings.
A 28-day repeated dose oral toxicity study in rats identified the liver and kidneys as the primary target organs.[6]
Hepatotoxicity: Researchers observed dose-dependent fatty infiltration in peripheral liver cells, particularly in female rats, at dose levels of 50 mg/kg/day and higher.[4][6] At the highest dose (200 mg/kg/day), increased liver weights and elevated liver enzymes were noted.[6] An increase in cyanide-insensitive palmitoyl-CoA oxidation suggested a peroxisome-proliferative effect, a known mechanism of action for some branched-chain fatty acids that can lead to liver effects.[6]
Reproductive and Developmental Toxicity: The compound is not expected to cause reproductive or developmental effects at doses that are not maternally toxic.[4][5] In a combined repeated dose and reproductive/developmental toxicity screening study on a related compound, no adverse effects on reproduction or development were observed.
The observed liver effects, particularly fatty infiltration and peroxisome proliferation, suggest a plausible metabolic mechanism involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα. This nuclear receptor plays a key role in lipid metabolism.
Caption: Proposed metabolic pathway for TMA-induced hepatotoxicity.
Part 2: Safety Data Sheet (SDS) Synopsis & Safe Handling Protocols
Translating toxicological data into practical safety measures is paramount. This section distills key information from the Safety Data Sheet into actionable protocols for laboratory and research professionals.
GHS Hazard Identification
The Globally Harmonized System (GHS) provides a universal standard for hazard communication.
P264: Wash hands thoroughly after handling[2]P270: Do not eat, drink or smoke when using this product[2]P280: Wear protective gloves/eye protection/face protection[2][8]
Experimental Workflow: Safe Handling Protocol
Adherence to a strict, validated protocol minimizes exposure risk. The causality behind these steps is the prevention of aerosol generation, skin/eye contact, and ingestion.
Caption: Standard Operating Procedure for handling 3,3,5-trimethylhexanoic acid.
Emergency Procedures: First-Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.
Exposure Route
First-Aid Protocol
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Skin Contact
Get medical aid.[7] Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]
Inhalation
Remove from exposure and move to fresh air immediately.[7] If breathing is difficult, give oxygen.[7] If breathing has ceased, apply artificial respiration.[7] Get medical aid.
Ingestion
Do NOT induce vomiting.[7] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Spill Management and Disposal
Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[2][7] Place the absorbed material into a suitable, sealed container for disposal.[7] Ensure adequate ventilation. Avoid runoff into sewers or waterways.[7]
Waste Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Do not dispose of down the drain.
Conclusion
3,3,5-Trimethylhexanoic acid is a chemical with significant industrial utility, but it possesses a toxicological profile that demands respect and careful handling. Its primary hazards are that it is harmful if swallowed and is a significant irritant to the skin, eyes, and respiratory system.[4][8] Repeated exposure may lead to effects on the liver and kidneys.[6] However, the substance does not present a concern for genotoxicity, carcinogenicity, or reproductive toxicity.[5][6]
By understanding these properties and rigorously adhering to the safe handling protocols, emergency procedures, and proper disposal methods outlined in this guide, researchers and scientists can effectively mitigate the risks. A culture of safety, grounded in authoritative toxicological data and validated protocols, is the cornerstone of responsible chemical innovation.
References
Material Safety Data Sheet - 3,5,5-Trimethylhexanoic acid, 95%(gc). (n.d.).
The Role of 3,5,5-Trimethylhexanoic Acid in Sustainable Formulations. (n.d.).
RIFM. (2020, November 7). RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl acetate, CAS Registry Number 67859-96-5. Food and Chemical Toxicology.
BenchChem. (n.d.). An In-depth Technical Guide to 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1).
Australian Industrial Chemicals Introduction Scheme (AICIS). (2013, March 3). Public Report STD/1400.
Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET - 3,5,5-Trimethylhexanoic Acid.
Application Note: Chemoselective Modification of DGEBA Epoxy Resins with 3,3,5-Trimethylhexanoic Acid
Executive Summary This application note details the protocol for the chemical modification of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins using 3,3,5-trimethylhexanoic acid (TMHA). Unlike linear fatty acids, TMH...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for the chemical modification of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins using 3,3,5-trimethylhexanoic acid (TMHA). Unlike linear fatty acids, TMHA possesses a bulky, branched alkyl structure. When grafted onto the epoxy backbone, this specific isomer imparts superior hydrolytic stability, increased hydrophobicity, and reduced viscosity without significantly compromising the glass transition temperature (
) relative to linear analogs.
This guide is designed for research and development professionals requiring a high-fidelity, reproducible synthesis method. It prioritizes chemoselectivity —favoring esterification over etherification—through precise catalytic control.[1]
Scientific Principles & Mechanism[1][2][3][4]
The Reaction Matrix
The core transformation is the nucleophilic ring-opening of the oxirane (epoxy) group by the carboxylic acid moiety of TMHA. This reaction yields a
) is selected as the catalyst of choice.[1] Unlike tertiary amines, phosphines effectively suppress the competing etherification (homopolymerization) reaction, ensuring that the reduction in epoxide content corresponds 1:1 with ester formation.
Critical Quality Attribute (CQA): The "Acid Value" (AV) is the primary process control variable. The reaction is considered complete when the residual acid concentration drops below a defined threshold (typically
mg KOH/g).
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack mechanism catalyzed by
Oxea Corporation. (2019).[1] Isononanoic Acid: Technical Data Sheet and Applications in Resins.[1] Retrieved from [Link]
Pham, H. Q., & Marks, M. J. (2005). Epoxy Resins.[1][4][5][6] In Ullmann's Encyclopedia of Industrial Chemistry.[1] Wiley-VCH.[1] Retrieved from [Link]
Blank, W. J., He, Z. A., & Picci, M. (2002). Catalysis of the Epoxy-Carboxyl Reaction.[1][7][2][5][8][9] Journal of Coatings Technology, 74(926), 33-41. Retrieved from [Link]
Hexion Inc. (2020).[1] Epoxy Resin Characterization: Acid Value and Epoxide Equivalent Weight Determination.[1] Retrieved from [Link]
Application Note: Catalytic Strategies for the Esterification of 3,3,5-Trimethylhexanoic Acid
Executive Summary & Isomer Criticality 3,3,5-Trimethylhexanoic acid (TMHA) presents a unique challenge in esterification chemistry due to its specific branching structure. Before selecting a catalytic protocol, it is imp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Isomer Criticality
3,3,5-Trimethylhexanoic acid (TMHA) presents a unique challenge in esterification chemistry due to its specific branching structure. Before selecting a catalytic protocol, it is imperative to distinguish between the two common isomers often conflated in industrial literature:
3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1): The standard industrial "Isononanoic Acid." It possesses a
-methyl group (). While hindered, it yields readily to standard high-temperature organometallic catalysis.
3,3,5-Trimethylhexanoic Acid (CAS 23373-12-8): The target of this guide. It possesses a quaternary
-carbon (). This gem-dimethyl substitution creates severe steric hindrance, significantly retarding nucleophilic attack at the carbonyl carbon according to Newman’s Rule of Six .
Core Directive: This guide provides protocols specifically optimized for the sterically demanding 3,3,5-isomer , ensuring robust conversion where standard "isononanoic" protocols may stall.
Mechanistic Theory: The "Rule of Six" Barrier
The primary failure mode in esterifying 3,3,5-TMHA is the destabilization of the tetrahedral intermediate. In the transition state, the oxygen atoms of the carboxyl group are the "1" position. Counting down the chain, the methyl groups on the
-carbon occupy the "6" position.
Atoms in the 6-position curl back towards the reaction center, creating a "steric wall" that blocks the approach of the alcohol nucleophile.
Visualization: Steric Hindrance Pathway
Figure 1: Mechanistic pathway highlighting the steric bottleneck at the tetrahedral intermediate caused by the
-quaternary center.
Catalyst Selection Matrix
For 3,3,5-TMHA, standard acid catalysts (like
) often cause charring before achieving high conversion due to the long reaction times required. Organometallics are preferred for their high activity and thermal stability.
Catalyst Class
Specific Catalyst
Recommended For
Pros
Cons
Organotitanate
Tyzor® TPT (Tetraisopropyl Titanate)
Industrial Standard
Highest activity; homogeneous; minimal color formation.
Hydrolytically unstable; requires strict water removal.
Organotin
FASCAT® 2001 (Stannous Oxalate)
High-Temp/Polyols
Excellent for hindered polyol esters; robust.
Tin toxicity concerns; difficult to remove traces.
Strong Acid
p-TSA (p-Toluenesulfonic Acid)
Bench/Lab Scale
Cheap; simple workup.
Corrosive; causes side reactions (ether formation) at high T.
Application: Production of lubricants, plasticizers, and cosmetic emollients.[1]
Scale: 100 g to Multi-kg.
Reagents:
3,3,5-Trimethylhexanoic acid (1.0 equiv)
Alcohol (1.1 - 1.2 equiv) (Use excess if alcohol boiling point > 150°C; otherwise use acid excess)
Catalyst: Tyzor® TPT (0.1 - 0.3 wt% relative to total mass) or FASCAT® 2001 (0.1 wt%)
Solvent: None (Neat) or Xylene (for azeotrope if T < 180°C)
Step-by-Step Methodology:
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, nitrogen sparge tube (subsurface), and a Dean-Stark trap topped with a reflux condenser.
Charging: Charge the acid and alcohol. Begin nitrogen sparging (vital for color quality and water removal).
Drying: Heat to 120°C. Wait until no water is visible in the trap (removes moisture from reagents).
Catalyst Addition: Cool slightly to 100°C. Add Tyzor® TPT via syringe (moisture sensitive!).
Reaction: Ramp temperature to 200–220°C .
Note: For 3,3,5-TMHA, high temperature is non-negotiable to overcome the activation energy barrier of the hindered center.
Monitoring: Monitor Acid Value (AV) via titration. Target AV < 1.0 mg KOH/g.
Timeframe: 8–12 hours (vs. 3–4 hours for linear acids).
Finishing: Apply vacuum (10–50 mbar) at 200°C for 1 hour to strip excess alcohol and drive the equilibrium to completion.
Workup: Cool to 80°C. Add 1% water (to hydrolyze titanate) and filter through Celite/Silica to remove the catalyst residue.
Protocol B: The "Fail-Safe" Acid Chloride Route
Application: Synthesis of precious pharmaceutical intermediates where yield is paramount and thermal stress must be minimized.
Reagents:
3,3,5-Trimethylhexanoic acid (1.0 equiv)
Thionyl Chloride (
) (1.5 equiv)
Catalytic DMF (3-5 drops)
Alcohol (1.0 equiv)
Pyridine or Triethylamine (1.2 equiv)
Step-by-Step Methodology:
Activation: In a flask equipped with a scrubber, dissolve acid in DCM (or neat). Add catalytic DMF.
Chlorination: Add
dropwise at room temperature. Heat to reflux (40°C) for 2 hours until gas evolution ceases.
Result: 3,3,5-Trimethylhexanoyl chloride. (The steric hindrance does not prevent chloride formation as effectively as it blocks esterification).
Evaporation: Remove excess
under vacuum.
Esterification: Dissolve the crude acid chloride in DCM. Add the Alcohol and Pyridine at 0°C.
Completion: Allow to warm to RT. The high reactivity of the acyl chloride overcomes the steric hindrance of the gem-dimethyl group.
Workup: Wash with 1M
, then Sat. , then Brine. Dry and concentrate.
Analytical Controls
To validate the process, use the following specifications:
Parameter
Method
Specification (Industrial)
Note
Acid Value (AV)
Titration (KOH/Phenolphthalein)
< 0.5 mg KOH/g
Critical for lubricant stability.
Hydroxyl Value (OHV)
Titration
< 2.0 mg KOH/g
Ensures complete alcohol consumption.
Color
APHA/Hazen
< 50
Yellowing indicates oxidation/charring.
Purity
GC-FID
> 99.0%
Check for unreacted acid peak.
Decision Logic for Process Selection
Figure 2: Decision matrix for selecting the optimal esterification protocol based on scale and substrate sensitivity.
References
BASF SE. (2021). Safety Data Sheet: 3,5,5-Trimethylhexanoic acid. Retrieved from .
Dorf Ketal. (n.d.).[2] Tyzor® Organic Titanates: Advanced Catalysts for Esterification. Retrieved from .
PMC Organometallix. (n.d.). FASCAT® Catalysts for Esterification.[3] Retrieved from .
Newman, M. S. (1950). "A Rule of Six for Steric Hindrance." Journal of the American Chemical Society, 72(10), 4783–4789.
Wheeler, A. M. H., et al. (2024). "Relative Rates of Transesterification vis-à-vis Newman's Rule of Six." Journal of Organic Chemistry, 89(18), 13485-13490.[4] Link
handling and storage best practices for 3,3,5-trimethylhexanoic acid in the lab
Part 1: Executive Summary & Critical Disambiguation Core Directive: This guide establishes the definitive protocol for the safe handling, storage, and manipulation of 3,3,5-trimethylhexanoic acid (CAS 23373-12-8 ). CRITI...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Critical Disambiguation
Core Directive: This guide establishes the definitive protocol for the safe handling, storage, and manipulation of 3,3,5-trimethylhexanoic acid (CAS 23373-12-8 ).
CRITICAL ALERT: Isomer Distinction
Before proceeding, you must verify the CAS number of your material. The chemical name "trimethylhexanoic acid" is frequently used colloquially to refer to its much more common isomer, 3,5,5-trimethylhexanoic acid (Isononanoic Acid, CAS 3302-10-1) .
Target Compound: 3,3,5-Trimethylhexanoic Acid (CAS 23373-12-8) – Less common, specific structural applications.
Common Isomer: 3,5,5-Trimethylhexanoic Acid (CAS 3302-10-1) – Widely used in lubricants/plasticizers.
While both isomers share similar branched fatty acid characteristics (lipophilicity, weak acidity, corrosivity to metals), their steric profiles differ, affecting reactivity in synthesis. This protocol addresses the 3,3,5-isomer while referencing the 3,5,5-isomer for physicochemical baselines where specific data for the former is limited.
Part 2: Physicochemical Profile & Hazard Assessment
Scientific Rationale: 3,3,5-Trimethylhexanoic acid is a branched-chain carboxylic acid. The gem-dimethyl group at the C3 position creates significant steric hindrance near the carboxyl group, potentially reducing the rate of esterification or amidation compared to linear analogs.
Table 1: Comparative Physicochemical Properties
Property
3,3,5-Trimethylhexanoic Acid
3,5,5-Trimethylhexanoic Acid (Reference)
CAS Number
23373-12-8
3302-10-1
Molecular Formula
C₉H₁₈O₂
C₉H₁₈O₂
Molecular Weight
158.24 g/mol
158.24 g/mol
Physical State
Liquid (Colorless to pale yellow)
Liquid (Colorless)
Boiling Point
~230–240°C (Estimated)
236°C (at 760 mmHg)
Melting Point
< -20°C (Estimated)
-70°C
Density
~0.90–0.92 g/cm³
0.91 g/cm³
pKa
~4.8 (Predicted)
4.8
Solubility
Organic solvents (High), Water (Low)
Miscible in organics, ~0.7 g/L in water
*Note: Due to limited experimental data for the 3,3,5-isomer, values are estimated based on structural homology with the 3,5,5-isomer. Always treat as a potential deviant in critical thermodynamic calculations.
Serious Eye Damage/Eye Irritation: Category 1 or 2A (Risk of serious damage due to acidity).
Specific Target Organ Toxicity: May cause respiratory irritation (Category 3).
Part 3: Storage Protocol
Objective: Prevent hydrolytic degradation (though slow), oxidation, and metal leaching which can catalyze decomposition or contaminate sensitive catalytic reactions downstream.
Containment Materials
Recommended:
Borosilicate Glass: Ideal for small volumes (< 1 L).
High-Density Polyethylene (HDPE): Excellent chemical resistance for bulk storage.
Stainless Steel (316L): Required for large-scale tanks; passivation is critical to prevent iron leaching.
Prohibited:
Carbon Steel/Iron: Rapidly corrodes, leading to product discoloration (iron carboxylate formation).
Aluminum: Avoid long-term contact, especially if moisture is present.
Low-Density Polyethylene (LDPE): Permeable to organic vapors over time; avoid for long-term storage.
Environmental Conditions
Temperature: Store at 15°C to 25°C (Ambient). Avoid freezing, as repeated freeze-thaw cycles can lead to moisture condensation upon thawing.
Atmosphere:Nitrogen Blanket is recommended for high-purity grades (>99%) intended for pharmaceutical synthesis. Although the alkyl chain is saturated and resistant to oxidation, the acidic proton can absorb atmospheric moisture, altering stoichiometry in sensitive coupling reactions.
Shelf Life Management
Standard Grade: 24 months in tightly sealed HDPE.
Pharma Grade: 12 months with re-test required. Monitor Acid Value (mg KOH/g) and Water Content (Karl Fischer) .
Part 4: Handling & Dispensing Protocol
Scientific Rationale: The viscosity of trimethylhexanoic acids is higher than linear analogs due to branching. Precise volumetric transfer requires positive displacement or gravimetric methods.
Protocol: Safe Dispensing Workflow
Step 1: PPE Verification
Gloves:Nitrile (Minimum 0.11 mm thickness) .
Reasoning: Fatty acids permeate latex. Nitrile offers >480 min breakthrough time for C9 acids.
Eye Protection: Chemical Splash Goggles (Face shield required for volumes > 1 L).
Respiratory: Fume hood is mandatory. If unavailable, use a half-mask respirator with Organic Vapor (OV) cartridges.
Step 2: Transfer Mechanism
Small Scale (< 50 mL): Use glass syringes with Luer-lock tips. Avoid polystyrene serological pipettes (potential for leaching/etching).
Medium Scale (50 mL – 5 L): Use a peristaltic pump with Fluoroelastomer (Viton) or PTFE-lined tubing.
Avoid: Silicone tubing (swells significantly with C9 fatty acids).
Step 3: Neutralization Readiness
Keep a saturated Sodium Bicarbonate (NaHCO₃) solution nearby.
Mechanism:
Part 5: Visualized Workflows (Graphviz)
Diagram 1: Isomer Verification & Handling Logic
Caption: Decision tree for verifying CAS identity and selecting appropriate handling procedures.
Diagram 2: Emergency Spill Response
Caption: Step-by-step response mechanism for C9 acid spills to ensure containment and neutralization.
Part 6: References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20163797, 3,3,5-Trimethylhexanoic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier for 3,5,5-trimethylhexanoic acid (CAS 3302-10-1). (Used as physicochemical proxy). Retrieved from [Link]
Application Note: A Protocol for the Synthesis of 3,3,5-Trimethylhexanoic Acid-Modified Vinyl Siloxane Resins via Catalyzed Sol-Gel Condensation
Abstract: This application note details a robust protocol for the synthesis of novel vinyl siloxane resins modified with 3,3,5-trimethylhexanoic acid. Vinyl siloxane resins are a cornerstone of advanced materials science...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This application note details a robust protocol for the synthesis of novel vinyl siloxane resins modified with 3,3,5-trimethylhexanoic acid. Vinyl siloxane resins are a cornerstone of advanced materials science, prized for their thermal stability, dielectric properties, and weather resistance. However, tailoring their mechanical properties, such as flexibility and solubility, is crucial for expanding their application scope. This guide introduces 3,3,5-trimethylhexanoic acid as a multifunctional agent in a one-pot sol-gel synthesis. It serves not only as an acid catalyst for the hydrolysis of alkoxysilane precursors but also as a chain-terminating modifier that incorporates bulky, branched alkyl groups into the siloxane backbone. This modification is hypothesized to enhance resin flexibility and solubility in organic solvents. We provide a detailed, step-by-step experimental protocol, characterization methodologies, and an exploration of the causality behind key experimental choices, aimed at researchers in materials science and polymer chemistry.
Scientific Rationale and Mechanistic Overview
The synthesis of siloxane resins is commonly achieved through the hydrolysis and condensation of functionalized silane precursors, a process known as the sol-gel method.[1] The foundational chemistry involves two primary reactions:
Hydrolysis: Alkoxy groups (e.g., ethoxy) on the silane monomers are replaced by hydroxyl groups (silanols) upon reaction with water.
Condensation: The resulting silanol groups react with each other (or with remaining alkoxy groups) to form the characteristic siloxane (Si-O-Si) backbone of the resin.
In this protocol, we leverage 3,3,5-trimethylhexanoic acid (also known as isononanoic acid) for a dual purpose, a strategic choice designed to control the reaction kinetics and the final polymer architecture.
Catalytic Activity: The acidic proton of the carboxylic acid catalyzes the initial hydrolysis step by protonating the oxygen of the alkoxy group, making it a better leaving group. This accelerates the formation of reactive silanol intermediates.
Structural Modification: The bulky, branched structure of 3,3,5-trimethylhexanoic acid serves as a unique modifying agent. During the condensation phase, the carboxylic acid can react with silanol groups to form silyl ester linkages. This reaction effectively terminates chain growth at that site, acting as an "end-capper." This controlled termination is critical for preventing uncontrolled network formation and gelation, which can be a challenge in high-molecular-weight resin synthesis.[2] The incorporation of the C9 alkyl chain also introduces steric hindrance and disrupts the close packing of polymer chains, which is expected to increase the resin's flexibility and its solubility in non-polar solvents.[3]
The overall process allows for the synthesis of a vinyl-functionalized resin, which retains reactive sites for subsequent cross-linking via mechanisms like thermal or UV curing, or platinum-catalyzed hydrosilylation.[4]
Figure 1: Proposed reaction workflow for the synthesis of modified vinyl siloxane resin.
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Syringes and needles
Detailed Experimental Protocol
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Alkoxysilanes are moisture-sensitive and can release ethanol upon hydrolysis.
Reaction Setup
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.
Apparatus Assembly: Assemble the three-neck flask with the magnetic stirrer, reflux condenser (with a nitrogen outlet to a bubbler), dropping funnel, and a thermocouple.
Inert Atmosphere: Purge the entire system with dry nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a slight positive pressure of nitrogen throughout the reaction.
Synthesis Procedure
Initial Charging: Charge the three-neck flask with vinyltriethoxysilane (VTES, 57.0 g, 0.3 mol) and dimethyldiethoxysilane (DMDES, 44.4 g, 0.3 mol) using a syringe. Add anhydrous toluene (150 mL) as the solvent.
Rationale: The ratio of T-units (from VTES) to D-units (from DMDES) is a critical parameter that dictates the branching and cross-link density of the final resin. A 1:1 molar ratio is chosen here to produce a moderately branched resin.
Catalyst/Modifier Addition: In a separate beaker, prepare a solution of 3,3,5-trimethylhexanoic acid (4.74 g, 0.03 mol) in deionized water (16.2 g, 0.9 mol).
Rationale: The molar ratio of water to total silane is 1.5:1, providing sufficient water for complete hydrolysis. The acid concentration is set at 5 mol% relative to the total silane content, a level sufficient for catalysis without causing excessive side reactions.
Hydrolysis Reaction: Transfer the acid/water solution to the dropping funnel. Add this solution dropwise to the stirred silane/toluene mixture over a period of approximately 60 minutes. Maintain the reaction temperature at 25-30 °C. An exothermic reaction may be observed.
Rationale: A slow, controlled addition of the aqueous phase is crucial to manage the exothermicity of the hydrolysis reaction and to promote the formation of a homogeneous oligomeric species rather than localized, uncontrolled precipitation.
Condensation and Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-90 °C in toluene). Maintain reflux for 4-6 hours.
Rationale: Heating the mixture drives the condensation reaction, promoting the formation of Si-O-Si bonds and the removal of ethanol and water byproducts. The reflux period ensures the reaction proceeds to a high degree of conversion.
Reaction Monitoring: The progress of the reaction can be monitored by periodically taking a small aliquot and analyzing it via FTIR. The disappearance of the broad Si-OH peak (around 3200-3400 cm⁻¹) and the intensification of the Si-O-Si peak (around 1000-1100 cm⁻¹) indicate the progression of condensation.
Work-up and Purification
Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Wash the organic phase twice with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted 3,3,5-trimethylhexanoic acid.
Brine Wash: Wash the organic phase once with deionized water (100 mL) to remove residual salts.
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the toluene.
Final Product: The final product is a clear, viscous liquid. For complete removal of volatile residues, the resin can be further dried under a high vacuum at 60 °C for 2-4 hours.
Characterization and Data Analysis
The structure and properties of the synthesized resin must be validated using standard analytical techniques.[5][6]
Parameter
Technique
Expected Result / Observation
Purpose
Functional Groups
FTIR
Presence of peaks at: ~1600 cm⁻¹ (C=C, vinyl), ~1725 cm⁻¹ (C=O, silyl ester), ~1000-1100 cm⁻¹ (Si-O-Si), 2960 cm⁻¹ (C-H, alkyl).
Confirms incorporation of vinyl and modifier groups and formation of siloxane backbone.
Structural Analysis
¹H, ²⁹Si NMR
¹H NMR: Signals for vinyl protons (5.8-6.2 ppm), methyl protons on Si (~0.1-0.3 ppm), and alkyl protons from the modifier. ²⁹Si NMR: Peaks corresponding to D and T units.
Elucidates detailed chemical structure and confirms covalent bonding of the modifier.
Molecular Weight
GPC
Mn: 2000-5000 g/mol ; PDI: 1.5-2.5 (Hypothetical values, will vary with acid concentration).
Determines average molecular weight and molecular weight distribution.[7]
Thermal Stability
TGA
Onset of decomposition > 300 °C in N₂.
Assesses the thermal resistance of the modified resin.[8]
Potential Applications and Future Work
The introduction of the bulky 3,3,5-trimethylhexanoic acid modifier is expected to enhance the flexibility and solubility of the vinyl siloxane resin. This makes the material a promising candidate for several high-performance applications:
Electronic Encapsulants: The modified resin's increased flexibility can help mitigate thermal stress on delicate electronic components.[9]
High-Performance Coatings: Enhanced hydrophobicity and flexibility could lead to more durable and weather-resistant coatings.
Adhesives: The resin can serve as a base for formulating specialty adhesives with tailored rheological properties.[4]
Future research should focus on systematically varying the concentration of 3,3,5-trimethylhexanoic acid to establish a clear structure-property relationship. Investigating the curing kinetics of the modified resin using a hydrosilylation cross-linker would also be a valuable next step to assess its performance in creating thermoset materials.[10][11]
Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID. Ataman Kimya. Available at: [Link]
Silibase Silicone. (2023). Modification Method with Vinyl Coupling Agent. Silibase Silicone Knowledge. Available at: [Link]
Khrustalev, V. N., et al. (2024). Synthesis of Vinyl-Containing Polydimethylsiloxane in An Active Medium. National Institutes of Health (NIH). Available at: [Link]
Li, Y., et al. (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. Royal Society of Chemistry. Available at: [Link]
Google Patents. (n.d.). The manufacture of 3,5,5-trimethylhexanoic acid. Google Patents.
ResearchGate. (n.d.). Synthesis and characterization of vinyl-terminated copolysiloxanes containing 3,3,3-trifluoropropyl groups. ResearchGate. Available at: [Link]
Stachowiak, H., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. National Institutes of Health (NIH). Available at: [Link]
Silico. (n.d.). Vinyl Silicone Resins. Silico®. Available at: [Link]
ResearchGate. (n.d.). Synthesis and characterization of siloxane resins derived from silphenylene-siloxane copolymers bearing benzocyclobutene pendant groups. ResearchGate. Available at: [Link]
Stachowiak, H., et al. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. ACS Publications. Available at: [Link]
Wengrovius, J. H., & LeGrow, G. E. (2018). Synthesis, characterization and modification of silicone resins: An “Augmented Review”. Polymers for Advanced Technologies.
Wang, X., et al. (2019). Synthesis of High Molecular Weight Vinylphenyl-Containing MQ Silicone Resin via Hydrosilylation Reaction. MDPI. Available at: [Link]
IOTA Corporation Ltd. (2024). Characteristics and applications of vinyl silicone oil. IOTA Corporation Ltd.. Available at: [Link]
Lee, S.-M., & Lee, J.-J. (n.d.). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Xplore.
ResearchGate. (n.d.). Characterization and Some Insights into the Reaction Chemistry of Polymethylsilsesquioxane or Methyl Silicone Resins. ResearchGate. Available at: [Link]
Eurofins. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. EurofinsUS.com.
Silfluo. (n.d.). Exploring the Versatility of Poly Methyl Vinyl Siloxane In Various Industries. Silfluo. Available at: [Link]
Chaiprasert, T., et al. (2021). Vinyl-Functionalized Janus Ring Siloxane: Potential Precursors to Hybrid Functional Materials. MDPI. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket Subject: Removal of unreacted 3,3,5-trimethylhexanoic acid (TMHA) from crude reaction mixtures.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Status: Open.
Executive Summary
You are likely encountering difficulty removing 3,3,5-trimethylhexanoic acid (TMHA) due to its hybrid physicochemical nature. As a branched C9 fatty acid, it possesses a lipophilic tail (causing high organic solubility) and a carboxylic head (allowing ionization). Its high boiling point (~236°C) makes simple evaporation impossible, and its surfactant-like structure often leads to stable emulsions during aqueous workups.
This guide provides three validated workflows to resolve these issues, ranging from standard extraction to advanced thermal separation.
Module 1: The Standard Protocol (Acid-Base Extraction)
User Query: "I washed my reaction mixture with water, but the acid is still present in the organic phase. Why?"
Technical Insight:
Water washing alone is ineffective. TMHA has a pKa of approximately 4.8 [1, 5]. At neutral pH (7), a significant portion remains protonated and lipophilic, partitioning into the organic solvent. To force it into the aqueous phase, you must convert it entirely to its carboxylate salt (R-COO⁻) by raising the pH to at least 9.0–10.0 .
Optimized Protocol
Dilution: Dilute your crude reaction mixture with a non-polar solvent (e.g., Hexanes, Heptane, or MTBE).
Why? Increasing the hydrophobicity of the organic phase encourages the charged salt to leave it. Avoid DCM if possible, as it promotes emulsions with fatty acids [14].
Basification: Wash the organic phase with 10% aqueous Sodium Carbonate (
) or 0.5 M Sodium Hydroxide (NaOH) .
Target: Aqueous layer pH > 10.
Separation: Remove the aqueous layer (contains the TMHA salt).
Validation: Acidify a small aliquot of the aqueous layer with HCl. If a cloudy precipitate or oil droplets form, you have successfully extracted the TMHA.
Standard recommendation. Good balance of strength/safety.
NaOH (0.5 - 1M)
Strong (~13+)
High. Risk of hydrolyzing ester products.
Stubborn acids; products stable to base.
Workflow Logic (DOT Visualization)
Figure 1: Decision tree for effective acid-base extraction of TMHA.
Module 2: Troubleshooting Emulsions
User Query: "My separatory funnel is a milky mess. The layers won't separate."
Technical Insight:
You have inadvertently created a soap. The 3,3,5-trimethylhexanoate anion is an amphiphilic surfactant. When agitated with water and organic solvent, it lowers the interfacial tension, stabilizing oil-in-water droplets [14].
Emulsion Breaking Strategies
Do not shake vigorously; use a gentle rocking motion. If an emulsion forms, follow this hierarchy:
The "Salting Out" Method:
Add Saturated Brine (NaCl) to the mixture.
Mechanism:[1][2][3] Increasing the ionic strength of the aqueous phase disrupts the double layer charge stabilizing the emulsion and increases the density difference between layers [8, 14].
The Filtration Method (Physical Disruption):
Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) .
Mechanism:[1][2][3] The porous Celite physically breaks the surface tension of the micro-droplets, allowing them to coalesce [8, 14].
The "Time-Out":
Allow the mixture to sit undisturbed for 1–2 hours.
Mechanism:[1][2][3] Gravity slowly overcomes the stabilization energy.
Emulsion Resolution Logic (DOT Visualization)
Figure 2: Step-by-step workflow for breaking stubborn fatty acid emulsions.
Module 3: Thermal Separation (Distillation)
User Query: "I cannot use base because my product is sensitive to hydrolysis. Can I distill the acid off?"
Technical Insight:
Yes, but atmospheric distillation is risky due to the high boiling point of TMHA (~236°C) [1, 2]. You must use vacuum distillation to lower the boiling point to a thermally safe range.
Vacuum Distillation Parameters
TMHA is relatively volatile under reduced pressure. Use the following nomograph estimates to set your equipment:
Pressure (mmHg / Torr)
Est. Boiling Point of TMHA
Notes
760 (Atm)
~236°C
Do not use. Degradation risk.
10
~121°C
Accessible with water aspirator.
1
~85°C
Recommended for standard oil pumps.
0.1
~60°C
High vacuum. Acid comes off rapidly.
Note: If your product has a boiling point within 20°C of TMHA, fractional distillation (using a Vigreux column) is required.
Module 4: Polishing (High Purity Requirements)
User Query: "I have trace amounts ( < 2%) left. I need >99% purity for biological testing."
Technical Insight:
For removing trace residues without aqueous workup, use Solid Phase Extraction (SPE) or scavenger resins. This avoids emulsion risks entirely.
Reagent: Basic Alumina (Activity I) or a Weak Anion Exchange (WAX) resin.
Protocol:
Dissolve crude mixture in Hexane/EtOAc (9:1).
Pass through a plug of Basic Alumina.
The TMHA (acid) binds to the alumina; the neutral product elutes.
Rinse with solvent and concentrate the filtrate.[4]
References
PubChem. (2025).[5][6] 3,5,5-Trimethylhexanoic acid | C9H18O2 | CID 90960 - Physical Properties.[6] National Library of Medicine. [Link]
Ataman Chemicals. (n.d.). 3,5,5-Trimethylhexanoic Acid Technical Data Sheet.[Link][1]
purification methods for industrial grade 3,3,5-trimethylhexanoic acid
This guide functions as a specialized Technical Support Center for researchers and process chemists working with 3,3,5-Trimethylhexanoic Acid (3,3,5-TMHA) . It is structured to address real-world purification challenges...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized Technical Support Center for researchers and process chemists working with 3,3,5-Trimethylhexanoic Acid (3,3,5-TMHA) . It is structured to address real-world purification challenges through a "Tier 2 Support" persona—authoritative, precise, and solution-oriented.
Ticket Subject: Purification Protocols for Industrial Grade 3,3,5-Trimethylhexanoic Acid
Assigned Specialist: Senior Application Scientist, Separation Technologies
Status: Open
Compound Profile & Baseline Specifications
Before initiating any purification workflow, verify your starting material against the standard industrial profile. 3,3,5-TMHA is a structural isomer of the more common "Isononanoic Acid" (3,5,5-TMHA).[1] They share similar physicochemical properties but distinct steric footprints.
Property
Specification (Typical)
Relevance to Purification
Molecular Weight
158.24 g/mol
Moderate volatility; amenable to vacuum distillation.
Boiling Point (atm)
~230–240°C (Est.)
Critical: Do NOT distill at atmospheric pressure. Decomposition risk.[2][3]
Boiling Point (10 mmHg)
~120–125°C
Target range for vacuum fractionation.
Solubility
Organic soluble; Water insoluble
Allows for aqueous washes (Acid/Base extraction).
Common Impurities
C9 Aldehydes, Isomers (3,5,5-TMHA), Esters
Aldehydes cause yellowing; Isomers require high reflux ratios.
pKa
~4.8
Weak acid; requires pH >10 for full deprotonation.
Purification Decision Matrix (Workflow)
Use the following logic flow to determine the correct protocol based on your specific impurity profile.
Figure 1: Purification logic flow. Prioritize chemical treatment (A/B) before thermal separation (C) to prevent co-distillation of azeotropes.
Issue: "I am seeing co-elution of impurities even under high vacuum."
Diagnosis:
Industrial grade C9 acids often contain structural isomers (like 3,5,5-trimethylhexanoic acid) with boiling points within 2–5°C of the target. Simple distillation is insufficient. The co-elution suggests your Reflux Ratio is too low or your column lacks sufficient Theoretical Plates .
The Protocol:
Setup: Use a Vigreux column (minimum 20cm) or, preferably, a packed column (glass helices or Rashig rings) to increase surface area.
Pressure: Maintain stable vacuum at 5–10 mmHg .
Note: At this pressure, the boiling point should drop to approx. 115–125°C.
Reflux Ratio: Set to 5:1 (Return 5 drops to the pot for every 1 drop collected). This is crucial for isomer separation.
Main Cut: Collect while vapor temperature is stable (±1°C).
Heel: Stop when pot temperature rises significantly (>15°C above vapor), indicating dimers/polymers.
Expert Insight:
If the vacuum fluctuates, the liquid-vapor equilibrium shifts, ruining the fractionation. Use a digital manometer and a bleed valve (or speed-regulated pump) to lock the pressure.
Module B: Chemical Treatment (Aldehyde Removal)
Issue: "My product has a persistent yellow tint and a sharp, non-acidic odor."
Diagnosis:
This indicates the presence of 3,3,5-trimethylhexanal (the aldehyde precursor). Aldehydes are common impurities in hydroformylation-derived acids. They are difficult to separate by distillation due to boiling point overlap and can polymerize to form color bodies (aldol condensation products).
The Protocol (Oxidative Polish):
Instead of trying to distill the aldehyde out, chemically convert it into the target acid.
Dissolution: Dissolve the crude acid in 10% aqueous NaOH (convert to sodium salt). The pH must be >11.
Oxidation: Add a saturated solution of Potassium Permanganate (
) dropwise while stirring until a faint purple color persists for 30 minutes.
. This converts the impurity into your desired product.
Filtration: Filter off the brown Manganese Dioxide (
) precipitate.
Acidification: Acidify the filtrate with cold dilute
to pH 2. The purified acid will oil out.
Extraction: Extract with Ethyl Acetate or Dichloromethane, dry over
, and strip the solvent.
Alternative (Bisulfite Wash):
If the aldehyde content is low (<1%), wash the organic phase with saturated Sodium Bisulfite (
). The aldehyde forms a water-soluble adduct and is removed in the aqueous layer [1].
Module C: Color Removal (Adsorption)
Issue: "The acid is chemically pure by GC, but visually unacceptable (brown/orange)."
Diagnosis:
Trace heavy metals or conjugated polymeric byproducts (heavy ends) are present. These often have high extinction coefficients, meaning even ppm levels cause visible discoloration.
The Protocol:
Temperature: Heat the crude acid to 60–70°C . Viscosity drops significantly at this temperature, improving mass transfer.
Adsorbent: Add Activated Carbon (Powdered, high surface area) at 1–3% w/w.
Tip: Use acid-washed carbon to avoid introducing iron contaminants.
Contact Time: Stir vigorously for 30–60 minutes.
Filtration: Filter hot through a Celite (diatomaceous earth) pad to remove the carbon fines.
Warning: Do not filter cold; the viscosity will stall the filtration.
Analytical Validation (Self-Checking)
Do not assume purity. Validate using this tiered approach:
GC-FID: The gold standard. Use a polar column (e.g., DB-Wax or FFAP) to separate the acid from non-polar hydrocarbons and isomers.
Acid Value (Titration):
Dissolve 0.5g sample in neutralized ethanol.
Titrate with 0.1N KOH using Phenolphthalein.
Calculation:
.
Target: Theoretical AV for TMHA is ~354 mg KOH/g. A lower value indicates neutral impurities (esters/aldehydes); a higher value indicates lower MW acids or mineral acid contamination.
Color: APHA/Hazen color scale. Target is < 20 (Water White).
References
Purification of Aldehydes and Acids. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for bisulfite adduct formation and permanganate oxidation protocols).
Separation of Carboxylic Acids. Kirk-Othmer Encyclopedia of Chemical Technology. Wiley-VCH. (General principles of fatty acid fractionation).
3,5,5-Trimethylhexanoic acid properties (Analogous Isomer). National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7703. Retrieved from [Link]
Industrial Hydroformylation Processes. Ullmann's Encyclopedia of Industrial Chemistry. (Source of aldehyde impurity origin in C9 acid synthesis).
Activated Carbon Adsorption.ACS Publications. (General methodologies for color body removal in organic acids).
resolving solubility issues of 3,3,5-trimethylhexanoic acid salts
Topic: Resolving Solubility & Stability Issues in Aqueous Systems Document ID: TMHA-SOL-001 Last Updated: 2026-02-09 Audience: Formulation Chemists, Process Engineers, and R&D Scientists[1] Core Directive: The Chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Solubility & Stability Issues in Aqueous Systems
Document ID: TMHA-SOL-001
Last Updated: 2026-02-09
Audience: Formulation Chemists, Process Engineers, and R&D Scientists[1]
Core Directive: The Chemistry of Solubility
Executive Summary:
3,3,5-Trimethylhexanoic acid (TMHA) is a branched C9 fatty acid (isononanoic acid isomer).[1][2] While its sodium salt exhibits significantly higher water solubility (approx. 644 g/L at 23°C) compared to linear fatty acids (e.g., nonanoic acid), users frequently encounter unexpected precipitation, cloudiness, or gelation.[2]
These failures are rarely due to the intrinsic solubility limit of the salt.[1][2] Instead, they are caused by three specific physicochemical mechanisms: Hydrolytic Reversion (pH drop), Divalent Cation Bridging (Hard water interaction), or Lyotropic Gelation (Micellar packing).[2]
This guide provides the diagnostic logic and protocols to resolve these specific failure modes.
Troubleshooting Workflow
Interactive Diagnostic: Use this logic flow to identify the root cause of your solubility failure.
Figure 1: Diagnostic decision tree for identifying TMHA salt solubility failures.
Technical FAQs: Field-Proven Solutions
Issue 1: "My clear stock solution turns cloudy over time."
Diagnosis:Hydrolytic Reversion (pH Drift)
Although the pKa of TMHA is approximately 4.8, fatty acid micelles exhibit a "surface pKa" shift, often requiring a bulk pH significantly higher (typically > 8.5) to prevent protonation.[1][2] If the solution absorbs CO₂ from the air (forming carbonic acid), the pH drops.[2] As it approaches pH 7-8, a fraction of the salt reverts to the free acid (liquid oil), which emulsifies to form a cloudy haze.[2]
Corrective Action: Buffer your stock solution to pH 9.5–10.0. If the application allows, use an excess of base (alkalinity reserve) during salt formation.[1][2]
Issue 2: "I diluted the salt into cell culture media and it precipitated."
Diagnosis:Divalent Cation Bridging (Hardness Sensitivity)
Standard culture media (DMEM, RPMI) and buffers (PBS+) contain Calcium (Ca²⁺) and Magnesium (Mg²⁺).[2] TMHA anions bind to these divalent cations 2:1, forming insoluble "soap scum" (Calcium 3,3,5-trimethylhexanoate).[2]
Corrective Action:
Chelation: Pre-dissolve the TMHA salt with a stoichiometric equivalent of EDTA or Citrate before adding to the media.[1][2]
Substitution: If possible, switch to a non-ionic surfactant for the application, or ensure the TMHA concentration is below the solubility product (
Issue 3: "The solution turned into a solid gel at 30% concentration."
Diagnosis:Lyotropic Liquid Crystal Formation
At high concentrations (>20-30 wt%), branched fatty acid salts pack into rod-like micelles or hexagonal phases, causing extreme viscosity.[1][2] This is common with Sodium salts.[1][2]
Corrective Action:
Ion Swap: Switch from Sodium (Na⁺) to Potassium (K⁺). The larger hydration radius of Potassium disrupts the ordered packing, maintaining liquidity at higher concentrations.[1][2]
Cosolvent: Add 5-10% Propylene Glycol or Ethanol to disrupt the micellar structure.[1][2]
Experimental Protocols
Protocol A: Preparation of High-Stability Stock Solution (1.0 M)
Objective: Create a stable, clear solution of Sodium 3,3,5-Trimethylhexanoate that resists pH drift.
*Note: 5% excess base is calculated to ensure pH > 10 and complete solubilization.[1][2]
Step-by-Step Procedure:
Dispersion: In a beaker, add 15.82 g of TMHA liquid to 70 mL of Deionized Water. Observation: The acid will form an oil layer on top; it is insoluble.[1]
Neutralization (Exothermic): While stirring vigorously with a magnetic bar, slowly add the NaOH solution (or solid pellets dissolved in minimal water).[1][2]
Critical: Monitor temperature.[1][2][5][6] The reaction is exothermic.[1][2] Do not exceed 50°C to minimize oxidation risk.[1][2]
Clarification: Continue stirring. The oil layer will disappear, and the solution should become clear.[1][2]
pH Adjustment: Check pH. If pH < 10.0, add NaOH dropwise until stable between pH 10.0–11.0.[1][2]
Final Volume: Transfer to a volumetric flask and dilute to volume with Deionized Water.
Protocol B: Cloud Point Determination (Solubility Limit)
Objective: Determine the stability limit of the salt in a specific buffer or temperature.[1][2]
Figure 2: Workflow for determining the solubility limit (Cloud Point) of TMHA salts.
Set up a spectrophotometer or turbidity meter at 600 nm.[1][2]
Start with your target solvent (e.g., PBS, Media) in a cuvette.[1][2]
Titrate the 1.0 M TMHA stock into the solvent in 10 µL increments.
Endpoint: The concentration at which % Transmittance drops below 95% is the Solubility Limit for that specific ionic environment.[1][2]
Comparative Solubility Data
The following table highlights why Potassium or Amine salts are preferred for high-concentration applications.
A Comparative Guide to the GC-MS Analysis of 3,3,5-Trimethylhexanoic Acid: Fragmentation Pathways and Methodological Considerations
For researchers and professionals in drug development, the precise structural elucidation and quantification of branched-chain fatty acids like 3,3,5-trimethylhexanoic acid are paramount. This technical guide provides an...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation and quantification of branched-chain fatty acids like 3,3,5-trimethylhexanoic acid are paramount. This technical guide provides an in-depth analysis of its characterization using Gas Chromatography-Mass Spectrometry (GC-MS), offers a comparative perspective against alternative analytical techniques, and presents a detailed, field-proven experimental protocol.
The Imperative of Derivatization for GC-MS Analysis
3,3,5-Trimethylhexanoic acid, a C9 carboxylic acid, possesses polar characteristics and a molecular weight of 158.24 g/mol [1]. These properties, specifically the acidic proton of the carboxyl group, lead to poor chromatographic peak shape and thermal instability in a standard GC system. To overcome these challenges, derivatization is an essential prerequisite. The process converts the polar carboxyl group into a less polar, more volatile, and thermally stable ester.
The most common and effective method is methylation, which transforms the acid into its corresponding Fatty Acid Methyl Ester (FAME), in this case, methyl 3,3,5-trimethylhexanoate. This conversion is critical because it not only improves chromatographic performance but also yields a distinct and interpretable mass spectrum under Electron Ionization (EI) conditions[2][3]. While other derivatization methods exist, such as silylation or pentafluorobenzyl (PFB) esterification, methylation is often preferred for its simplicity and the extensive availability of reference spectra in libraries like NIST and Wiley[2][4].
Electron Ionization (EI) Mass Spectrum and Fragmentation Analysis
Upon introduction into the mass spectrometer, the derivatized analyte, methyl 3,3,5-trimethylhexanoate (MW: 172.26 g/mol )[5], undergoes high-energy electron bombardment (typically 70 eV)[6]. This "hard" ionization technique induces reproducible fragmentation, creating a unique fingerprint that is invaluable for structural confirmation[7].
The fragmentation of branched-chain FAMEs is governed by established principles, including cleavage at branching points and rearrangements. The mass spectrum of methyl 3,3,5-trimethylhexanoate is characterized by several key ions that reveal its distinct structure.
Key Fragment Ions and Their Origins
The mass spectrum of the underivatized 3,3,5-trimethylhexanoic acid shows prominent peaks at m/z 57, 41, and 83[1]. However, for superior analysis, the methyl ester derivative is preferred. The mass spectrum for methyl 3,3,5-trimethylhexanoate shows key fragments at m/z 57, 74, 83, and 116[5].
m/z 57 [C₄H₉]⁺: This highly abundant ion is characteristic of a tert-butyl group. Its formation is due to the cleavage of the C4-C5 bond, releasing the stable tert-butyl carbocation from the C5 position. This is often the base peak, providing strong evidence for the 3,3,5-trimethyl structure.
m/z 74 [C₃H₆O₂]⁺: This is the classic McLafferty rearrangement ion, which is a hallmark of many straight-chain fatty acid methyl esters. Its presence, often in high abundance, confirms the methyl ester functionality[8][9].
m/z 83 [C₆H₁₁]⁺: This fragment likely arises from the loss of the tert-butyl group and the methoxycarbonyl group.
m/z 116 [M-56]⁺: This ion corresponds to the loss of a butene molecule (C₄H₈) via cleavage at the C4-C5 bond with a hydrogen rearrangement.
Molecular Ion (M⁺) at m/z 172: The molecular ion peak for the methyl ester may be weak or absent in EI spectra, a common characteristic for aliphatic esters, especially those with branching[7][8].
The table below summarizes the expected key ions for methyl 3,3,5-trimethylhexanoate.
The following diagram illustrates the primary fragmentation pathways for methyl 3,3,5-trimethylhexanoate under electron ionization.
Caption: Key EI fragmentation pathways of methyl 3,3,5-trimethylhexanoate.
A Comparative Analysis of Analytical Methodologies
While GC-MS is a powerful tool, it is essential to understand its performance relative to other analytical techniques for a comprehensive analytical strategy.
Technique
Principle
Sample Preparation
Sensitivity & Selectivity
Structural Information
Key Advantages
Limitations
GC-MS (EI)
Separation by boiling point/polarity, hard ionization MS
Requires derivatization for polar analytes; not suitable for thermally labile compounds[10].
LC-MS (ESI/APCI)
Separation by polarity, soft ionization MS
Often direct injection after dilution; no derivatization needed[11][12].
Very high sensitivity, but can be prone to matrix effects[13].
Primarily provides molecular weight; MS/MS is needed for structural fragments.
Analyzes non-volatile and thermally labile compounds in their native state; broader compound coverage[10][12][14].
EI-like libraries are not available; fragmentation is less standardized than GC-MS.
NMR Spectroscopy
Nuclear spin in a magnetic field
Sample dissolved in deuterated solvent.
Lower sensitivity compared to MS methods.
Unparalleled; provides complete, unambiguous structural detail including stereochemistry.
Non-destructive; provides absolute structural information without fragmentation.
Low throughput, high sample concentration required, expensive instrumentation.
For routine identification and quantification where a reference standard is available, GC-MS with EI offers an unparalleled combination of sensitivity, reproducibility, and cost-effectiveness, largely due to its standardized fragmentation and extensive libraries. LC-MS becomes the method of choice when dealing with complex biological matrices without extensive cleanup, or when analyzing a broader range of metabolites simultaneously[12][13].
Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for the analysis of 3,3,5-trimethylhexanoic acid using GC-MS.
Overall Analytical Workflow
Caption: Workflow for GC-MS analysis of 3,3,5-trimethylhexanoic acid.
Step-by-Step Methodology
A. Sample Preparation & Derivatization (Methylation)
Causality: This procedure uses Boron Trifluoride-Methanol (BF₃-MeOH), a highly efficient and common reagent for esterifying fatty acids. The subsequent extraction into a non-polar solvent (hexane) isolates the FAMEs from the aqueous and polar components.
Standard/Sample Preparation: Prepare a stock solution of 3,3,5-trimethylhexanoic acid in a suitable solvent (e.g., methanol) at 1 mg/mL. For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the fatty acid fraction.
Drying: Evaporate the solvent from the sample/standard extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water as it can interfere with the derivatization reagent[2].
Derivatization: Add 200 µL of 14% BF₃-Methanol reagent to the dried residue.
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
Quenching & Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution (brine) and 1 mL of hexane. Vortex vigorously for 1 minute.
Phase Separation: Centrifuge for 5 minutes at 2000 rpm to ensure complete separation of the aqueous and organic layers.
Collection: Carefully transfer the upper hexane layer, containing the methyl ester, to a clean GC vial for analysis.
B. GC-MS Instrumental Parameters
Causality: A non-polar or mid-polar capillary column like a DB-5ms or HP-5ms is chosen for its excellent separation of a wide range of analytes, including FAMEs. The temperature program is designed to ensure good separation of the target analyte from solvent fronts and other potential contaminants.
Parameter
Setting
Rationale
GC System
Agilent 8890 or equivalent
Standard, robust platform.
MS System
Agilent 5977B or equivalent
Reliable single quadrupole detector.
Column
HP-5ms (30 m x 0.25 mm, 0.25 µm)
General-purpose column with excellent performance for FAMEs.
Carrier Gas
Helium
Inert carrier gas with optimal flow characteristics.
Flow Rate
1.0 mL/min (Constant Flow)
Ensures consistent retention times.
Injection Mode
Split (Ratio 20:1)
Prevents column overloading for concentrated samples.
Provides good separation from early eluting compounds and ensures elution of heavier analytes.
MS Source Temp
230°C
Standard temperature for EI source.
MS Quad Temp
150°C
Standard temperature for quadrupole.
Ionization Energy
70 eV
Standard energy for reproducible fragmentation and library matching[6].
Acquisition Mode
Full Scan (m/z 40-400)
For qualitative identification and spectrum confirmation.
Conclusion
The GC-MS analysis of 3,3,5-trimethylhexanoic acid, following a robust methylation protocol, stands as a highly reliable and specific method for its identification and quantification. The distinct fragmentation pattern, dominated by ions characteristic of its branched structure (m/z 57) and its methyl ester form (m/z 74), provides a high degree of confidence in its structural elucidation. While alternative methods like LC-MS offer advantages for analyzing underivatized or thermally labile compounds, the established libraries and reproducible fragmentation of GC-MS with electron ionization make it an indispensable tool for targeted analysis in research and drug development settings.
References
Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters.
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
Gharahdaghigharahtappeh, F., & Junior, A. (2023, August 16). LC/MS and GC/FID give different answers on fatty acid amounts for the same sample?
Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
Zirroli, J. A., & Murphy, R. C. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization.
NIST. (n.d.). Hexanoic acid, 3,5,5-trimethyl-.
Furuhashi, T., Ishihara, G., & Sugitate, K. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution.
Rombach, M., & Kalo, P. (n.d.). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters.
Cañavate, R., et al. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. The Plant Journal, 81(4), 648-659.
Wosinska, A., et al. (2022, February 11). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
Creative Proteomics. (n.d.). Principles and Differences between GC-MS and LC-MS.
ResearchGate. (n.d.). 2D GC-MS mass spectra of methyl esters of unknowns and spectra of reference compounds.
Patsnap. (2025, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?
NIST. (n.d.). Hexanoic acid, 3,5,5-trimethyl-.
Leco Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS.
Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 53(1), 195-203.
Li, X., et al. (n.d.). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry.
PubChem. (n.d.). 3,5,5-Trimethylhexanoic acid.
Eastern Michigan University. (n.d.). On-trap derivatization of short-chain fatty acids.
Creative Proteomics. (n.d.). Choosing the Right LC-MS Platform for Fatty Acid Analysis.
A Senior Application Scientist's Guide to Differentiating 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid
For researchers and professionals in drug development and specialty chemical synthesis, the precise identification of structural isomers is not merely an academic exercise; it is a cornerstone of safety, efficacy, and in...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and specialty chemical synthesis, the precise identification of structural isomers is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Two such isomers, 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid, share the same molecular formula (C9H18O2) and molecular weight (158.24 g/mol ), yet their distinct architectures give rise to unique chemical fingerprints.[1][2] This guide provides an in-depth, data-driven methodology for unambiguously distinguishing between these two compounds.
The Isomeric Challenge: A Tale of Two Structures
The core difference between these molecules lies in the placement of their methyl groups, which dictates the position of a quaternary carbon atom. This subtle distinction has significant implications for the molecule's steric environment and, consequently, its reactivity and spectroscopic behavior.
3,3,5-trimethylhexanoic acid: Possesses a quaternary carbon at the C3 position, adjacent to the methylene group alpha to the carbonyl.
3,5,5-trimethylhexanoic acid: Features a quaternary carbon at the C5 position, further down the alkyl chain.[1] This isomer is the primary component of the commercial product known as isononanoic acid.[3][4]
This structural variance is the key to their differentiation.
Spectroscopic Fingerprinting: The Definitive Analysis
A multi-technique spectroscopic approach, primarily leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides the most conclusive evidence for identifying each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of these isomers.[5][6][7] The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, resulting in distinct spectra.
¹H NMR Spectroscopy: The number of signals, their chemical shifts, integration, and multiplicity (splitting patterns) are all critical data points.
Key Differentiator 1 (C3 vs. C5 Protons): In 3,3,5-trimethylhexanoic acid, the two methyl groups at C3 are equivalent and adjacent to a methylene group (C2), resulting in a singlet. In 3,5,5-trimethylhexanoic acid, the single methyl group at C3 is adjacent to a methine (CH) group, leading to a doublet.
Key Differentiator 2 (Methylene Protons): The protons of the C2 methylene group in 3,3,5-trimethylhexanoic acid are adjacent to a quaternary carbon and will appear as a singlet. In contrast, the C2 methylene protons in 3,5,5-trimethylhexanoic acid are adjacent to the C3 methine, resulting in a more complex splitting pattern (a doublet of doublets, or multiplet).
¹³C NMR Spectroscopy: This technique directly probes the carbon skeleton.
Key Differentiator (Carbonyl and Quaternary Carbons): The chemical shift of the carboxyl carbon is expected to be in the 165-185 ppm range for both.[8] The definitive distinction comes from the signals of the quaternary carbons and their neighboring carbons, which will have unique chemical shifts due to their different electronic environments.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
Feature
3,3,5-trimethylhexanoic acid
3,5,5-trimethylhexanoic acid
¹H: C3-Methyls
Singlet (6H)
Doublet (3H)
¹H: C5-Methyls
Doublet (6H)
Singlet (6H)
¹H: C2-Methylene
Singlet (2H)
Multiplet (2H)
¹H: COOH
Broad Singlet (~12 ppm)
Broad Singlet (~12 ppm)
¹³C: C3
Quaternary Signal
Methine (CH) Signal
¹³C: C5
Methine (CH) Signal
Quaternary Signal
Mass Spectrometry (MS): Decoding the Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) induces fragmentation of the molecular ion, and the resulting pattern is a unique fingerprint.[9] The stability of the carbocations formed during fragmentation dictates the relative abundance of the observed ions.[9]
Molecular Ion (M+): For carboxylic acids, the molecular ion peak is often weak or absent.[10]
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.[11][12]
McLafferty Rearrangement: This is a highly diagnostic fragmentation for carbonyl compounds with a gamma-hydrogen. For 3,5,5-trimethylhexanoic acid, a McLafferty rearrangement can lead to a characteristic ion.
Diagram 1: Key Mass Spectrometry Fragmentation Pathways
Caption: Predicted major fragmentation pathways for the two isomers in EI-MS.
Infrared (IR) Spectroscopy
While less definitive than NMR or MS for distinguishing these specific isomers, IR spectroscopy can confirm the presence of the carboxylic acid functional group. Both isomers will exhibit:
A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.
Subtle differences may be present in the fingerprint region (below 1500 cm⁻¹), but these are generally not sufficient for unambiguous identification without reference spectra. The NIST Chemistry WebBook is a valuable resource for reference IR spectra.[13]
Experimental Protocols for Differentiation
Diagram 2: Analytical Workflow
Caption: A validated workflow for the conclusive identification of trimethylhexanoic acid isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute the acid in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL. Derivatization to the methyl ester using a reagent like diazomethane or (trimethylsilyl)diazomethane can improve chromatographic performance, but is not strictly necessary.
GC Conditions:
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is recommended.
Injection: 1 µL injection with a split ratio of 20:1. Injector temperature: 250°C.
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 250.
Source Temperature: 230°C.
NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[5]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Acquisition:
Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
Conclusion
The structural differentiation between 3,3,5-trimethylhexanoic acid and 3,5,5-trimethylhexanoic acid is a critical analytical task that can be reliably accomplished through the systematic application of modern spectroscopic techniques. While both isomers share fundamental properties, their unique ¹H and ¹³C NMR spectra, driven by the differing positions of the quaternary carbons, provide the most definitive and unambiguous evidence for identification. Mass spectrometry serves as a powerful confirmatory tool, with predictable and distinct fragmentation patterns for each isomer. By adhering to the robust analytical workflow detailed in this guide, researchers and drug development professionals can ensure the chemical integrity of their materials, a prerequisite for reproducible and reliable scientific outcomes.
comparative viscosity of 3,3,5-trimethylhexanoic acid esters vs linear C9 esters
Title: Comparative Rheology and Stability Profiling: 3,3,5-Trimethylhexanoic Acid (Neo-C9) Esters vs. Linear Nonanoic Acid Esters Executive Summary This guide provides a technical comparison between esters derived from 3...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Rheology and Stability Profiling: 3,3,5-Trimethylhexanoic Acid (Neo-C9) Esters vs. Linear Nonanoic Acid Esters
Executive Summary
This guide provides a technical comparison between esters derived from 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) and linear nonanoic acid (Pelargonic acid) . While both are C9 isomers, their performance profiles in ester matrices (specifically with polyols like Neopentyl Glycol or Pentaerythritol) are diametrically opposed due to steric architecture.
Key Takeaway:
Linear C9 Esters are the choice for Viscosity Index (VI) efficiency and low-temperature fluidity only when the polyol backbone disrupts crystallization (e.g., TMP esters). They offer lower absolute viscosity and higher VI.
3,3,5-TMHA Esters are the choice for extreme stability . The quaternary
-carbon in 3,3,5-TMHA creates a "Neo-structure" that sterically shields the ester linkage, providing superior hydrolytic and oxidative stability, albeit with higher absolute viscosity and a lower Viscosity Index.
Molecular Architecture & Theoretical Basis
To understand the macroscopic viscosity differences, we must analyze the molecular free volume and entanglement.
Structural Isomerism[2]
Linear C9 (Pelargonic Acid): A flexible, straight alkyl chain (
). These chains align easily (Van der Waals stacking), leading to high VI but higher crystallization tendencies (pour point issues) unless paired with a branched alcohol.
3,3,5-TMHA (Neo-C9): A highly branched structure (
). The presence of a quaternary carbon at the -position is the defining feature. This bulky group prevents chain alignment (lowering pour point) but increases intermolecular friction during flow (increasing viscosity).
The "Neo" Effect on Stability
The 3,3,5-isomer is a "Neo-acid." The quaternary carbon at the
-position acts as a steric shield for the carbonyl oxygen. This blocks nucleophilic attack (water/acid) and prevents -hydrogen elimination, a common thermal decomposition pathway.
Figure 1: Causal flow from molecular structure to rheological properties.
Comparative Performance Data
The following data compares Pentaerythritol (PE) tetra-esters of both acids. PE is selected as the polyol because its symmetry highlights the contribution of the acid chain to the final viscosity.
Table 1: Physicochemical Properties of PE Esters (Linear vs. Branched C9)
Property
Method
PE + n-C9 (Linear)
PE + i-C9 (Branched/3,3,5)
Delta Analysis
Kinematic Viscosity @ 40°C
ASTM D445
31.8 cSt
116.0 cSt
Branched is ~3.6x more viscous due to molecular entanglement.
Kinematic Viscosity @ 100°C
ASTM D445
6.0 cSt
11.5 cSt
Branched retains higher film thickness at heat.
Viscosity Index (VI)
ASTM D2270
137
83
Linear chains coil/uncoil less with temp, preserving VI.
Figure 2: Experimental workflow for ester synthesis and characterization.
Application Implications
For Lubricant Formulators
Use 3,3,5-TMHA Esters when: You are formulating high-temperature chain oils, compressor fluids, or greases where the lubricant must survive >200°C without oxidizing or hydrolyzing. The high viscosity is an asset here for film thickness.
Use Linear C9 Esters when: You need energy efficiency (low traction coefficient) in engine oils or hydraulic fluids where VI is paramount.
For Drug Delivery (Excipients)
Injectability: Linear C9 esters (like Propylene Glycol Dipelargonate) are preferred for lower viscosity, allowing easier injection through fine-gauge needles.
Solubility: 3,3,5-TMHA esters provide a different polarity profile. The bulky alkyl group can improve solubility for highly lipophilic, bulky API molecules that crystallize out of linear esters.
References
Oxea (OQ Chemicals). (2018). Carboxylic Acids and Derivatives for Lubricants: Product Guide. Retrieved from [Link]
Rudnick, L. R. (2013). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology.[2] CRC Press.
ASTM International. (2020). ASTM D445-21: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. West Conshohocken, PA. Retrieved from [Link]
PubChem. (2023). 3,3,5-Trimethylhexanoic acid: Compound Summary. National Library of Medicine. Retrieved from [Link]
Chao, T. S., & Kjonaas, M. (1982). Esters of Branched Carboxylic Acids as Lubricants.[3][4] United States Patent 4320025. Retrieved from
A Comparative Guide to HPLC Method Development for Purity Quantification of 3,3,5-Trimethylhexanoic Acid
Introduction 3,3,5-trimethylhexanoic acid is a branched-chain carboxylic acid used as a synthetic building block in various industries, including pharmaceuticals and lubricants. The accurate determination of its purity i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3,3,5-trimethylhexanoic acid is a branched-chain carboxylic acid used as a synthetic building block in various industries, including pharmaceuticals and lubricants. The accurate determination of its purity is critical for ensuring the quality and safety of the final products. However, its chemical structure—a saturated aliphatic carboxylic acid—presents a significant analytical challenge. The molecule lacks a native chromophore, a light-absorbing functional group, which precludes the use of standard High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, the most common and robust detection method in analytical laboratories.
This guide provides an in-depth, comparative analysis of different strategies for developing a reliable HPLC method for the purity quantification of 3,3,5-trimethylhexanoic acid. We will explore the nuances of direct analysis at low UV wavelengths, the significant advantages conferred by chemical derivatization, and benchmark these liquid chromatography approaches against the traditional "gold standard" of Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causality behind each experimental choice to ensure scientifically sound and validated methodologies.
Chapter 1: The Challenge of Direct HPLC Analysis
Direct analysis of a non-chromophoric analyte like 3,3,5-trimethylhexanoic acid forces the analyst to either push the limits of standard detectors or employ universal detection technologies, each with its own set of compromises.
Strategy 1: Direct Analysis by Low-Wavelength UV Detection
The carboxylic acid functional group exhibits weak UV absorbance at wavelengths between 200-210 nm.[1][2] While this allows for direct detection, it is a strategy fraught with challenges.
Causality Behind Experimental Choices:
Column Selection: A standard C18 reversed-phase column is the workhorse for separating small organic molecules. Retention is based on hydrophobicity.
Mobile Phase pH: To achieve adequate retention on a C18 column, the polarity of the analyte must be minimized. According to the Henderson-Hasselbalch equation, a carboxylic acid exists predominantly in its protonated (neutral, less polar) form when the pH of the mobile phase is at least two units below its pKa.[1] An acidified mobile phase (e.g., with phosphoric or formic acid) is therefore essential to suppress the ionization of the carboxyl group, ensuring consistent retention and sharp peak shape.[1][3]
Wavelength Selection: Detection must be set at the λ-max of the carboxyl group, typically around 205 nm.[4] This low wavelength is highly susceptible to interference from common HPLC solvents and additives, demanding the use of ultra-pure reagents and a stable baseline.[2]
Limitations: This approach suffers from inherently low sensitivity and poor selectivity. Many potential impurities and mobile phase components may also absorb at this wavelength, making accurate quantification of purity difficult. It is generally only suitable for assaying the main component in a relatively pure sample.
Experimental Protocol: Direct HPLC-UV Analysis
Instrumentation: HPLC system with a Photodiode Array (PDA) or UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid.[3]
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 205 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the 3,3,5-trimethylhexanoic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
Strategy 2: HPLC with Universal Detectors
When UV detection is not viable, universal detectors that do not rely on chromophores can be employed.
Refractive Index (RI) Detector: An RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[5] While truly universal, it suffers from low sensitivity and is incompatible with gradient elution, a technique essential for separating impurities with a wide range of polarities.[6][7]
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These detectors nebulize the column eluent into a fine mist, evaporate the mobile phase, and measure the light scattered by (ELSD) or the charge carried by (CAD) the remaining non-volatile analyte particles.[8] They are compatible with gradient elution and are far more sensitive than RI detectors.[9][10] The primary drawback is that their response can be non-linear and dependent on the analyte's properties, which requires careful calibration for accurate quantification.[11]
Of these, an ELSD or CAD would be the most viable direct analysis approach for a comprehensive purity profile, but for achieving the highest levels of sensitivity and quantitative accuracy, derivatization remains the superior choice.
Chapter 2: Enhancing Sensitivity and Specificity via Derivatization
The most robust and sensitive method for quantifying non-chromophoric carboxylic acids by HPLC is to chemically attach a molecule with strong UV-absorbing or fluorescent properties.[12] This process, known as derivatization, transforms the analytical challenge into a straightforward and highly specific measurement.[13][14]
The Rationale for Derivatization
By converting the analyte into a derivative with a high extinction coefficient, we can move the detection wavelength to a much higher, cleaner region (e.g., >254 nm), drastically improving the signal-to-noise ratio and moving away from potential interferences. This strategy not only boosts sensitivity by orders of magnitude but also enhances specificity, as only compounds with a reactive carboxyl group will be detected.
Method Development with a UV Tag
Choosing a Derivatization Reagent: A common and effective choice for carboxylic acids is a phenacyl bromide derivative, such as p-Bromophenacyl Bromide (PBPB) . It reacts with the carboxylate anion in the presence of a catalyst to form a phenacyl ester, which possesses a very strong chromophore.
Causality Behind Experimental Choices:
Reaction Mechanism: The reaction is a nucleophilic substitution where the carboxylate ion attacks the benzylic carbon of PBPB.
Catalyst: A crown ether (e.g., 18-Crown-6) and a weak base (e.g., potassium carbonate) are used. The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate. The crown ether complexes the potassium ion, making the carbonate anion more "naked" and reactive, thus accelerating the reaction.
Solvent: A polar aprotic solvent like acetonitrile is used to dissolve the reactants without interfering with the reaction.
Experimental Protocol: Derivatization and HPLC-UV Analysis
Part A: Derivatization Procedure
Accurately weigh approximately 10 mg of 3,3,5-trimethylhexanoic acid into a vial.
Add 2 mL of acetonitrile, followed by ~30 mg of p-Bromophenacyl Bromide and ~15 mg of potassium carbonate.
Add a catalytic amount (~5 mg) of 18-Crown-6.
Seal the vial and heat at 60-70 °C for 1 hour.
Cool the reaction mixture to room temperature.
Filter the solution through a 0.45 µm syringe filter to remove excess salts.
Dilute the filtered solution with acetonitrile to an appropriate concentration for HPLC analysis.
Part B: HPLC Analysis of the Derivative
Instrumentation: HPLC system with a UV or PDA detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient elution.
Solvent A: Water
Solvent B: Acetonitrile
Gradient: Start at 50% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 260 nm.
Injection Volume: 10 µL.
Workflow for Derivatization-HPLC Method
Chapter 3: An Alternative Benchmark - Gas Chromatography (GC-FID)
Gas chromatography is a powerful and widely used technique for the analysis of fatty acids and other volatile organic compounds.[15][16][17] For purity analysis, GC with a Flame Ionization Detector (GC-FID) provides a robust, high-resolution alternative to HPLC.
The Rationale for GC
GC separates compounds based on their boiling points and interaction with a stationary phase. Carboxylic acids are polar and can exhibit poor peak shape due to adsorption. Therefore, they are typically converted to more volatile and less polar esters (e.g., methyl esters) prior to analysis.[18][19] The FID detector is sensitive to nearly all organic compounds, providing a response proportional to the mass of carbon, which makes it excellent for purity calculations based on area percent.
Experimental Protocol: GC-FID Analysis
Part A: Esterification (Derivatization)
Accurately weigh approximately 10 mg of 3,3,5-trimethylhexanoic acid into a vial.
Add 2 mL of Boron Trifluoride-Methanol (BF3-Methanol) solution (14% w/v).
Seal the vial tightly and heat at 100 °C for 15 minutes.
Cool the vial. Add 1 mL of water and 1 mL of hexane.
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
Allow the layers to separate. Carefully transfer the upper hexane layer to a new vial for GC analysis.
Part B: GC-FID Analysis
Instrumentation: Gas chromatograph with an FID detector.
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
Injection: 1 µL, split mode (e.g., 50:1).
Inlet Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 80 °C, hold for 2 minutes.
Ramp: 10 °C/min to 220 °C.
Hold: 5 minutes at 220 °C.
Detector Temperature: 260 °C.
Workflow for GC-FID Method
Chapter 4: Comparative Performance Analysis
To provide an objective comparison, the following table summarizes the expected performance characteristics of the three developed methods. These values are representative of what would be achieved during a formal method validation process.
Table 1: Comparison of Analytical Method Performance
Parameter
Direct HPLC-UV (205 nm)
Derivatization HPLC-UV
GC-FID
Specificity
Low (Interference likely)
High (Specific to carboxyls)
High (Excellent resolution)
Linearity (R²)
> 0.99
> 0.999
> 0.999
LOD (Limit of Detection)
~10 µg/mL
~0.05 µg/mL
~0.1 µg/mL
LOQ (Limit of Quantitation)
~30 µg/mL
~0.15 µg/mL
~0.3 µg/mL
Precision (%RSD)
< 2.0%
< 1.0%
< 1.0%
Sample Prep Time
Minimal (< 5 min)
Moderate (~1.5 hours)
Moderate (~30 min)
Gradient Compatible
Yes
Yes
N/A (Temp. Program)
Key Advantage
Fast and simple
Highest sensitivity
Robust, "gold standard"
Key Disadvantage
Low sensitivity/specificity
Extra prep steps
Requires derivatization
Conclusion & Recommendations
The choice of an analytical method for quantifying the purity of 3,3,5-trimethylhexanoic acid is a trade-off between speed, sensitivity, and specificity.
Direct HPLC-UV at 205 nm is a viable option only for rapid, high-level assays where trace impurities are not of concern. Its simplicity is its main advantage, but it lacks the scientific rigor required for detailed purity profiling.
Gas Chromatography with FID (GC-FID) stands as a robust and reliable benchmark. It provides excellent resolution and reliable quantification, making it a suitable choice for most quality control laboratories.
Derivatization-based HPLC-UV is unequivocally the superior method when high sensitivity is paramount. This approach is ideal for detecting and quantifying trace-level impurities, performing stability studies, or analyzing samples with complex matrices. The investment in sample preparation time is rewarded with unparalleled sensitivity and specificity.
For drug development professionals and researchers requiring a comprehensive and validated purity profile, the Derivatization HPLC-UV method is the recommended approach . For routine quality control where a well-established profile exists, the GC-FID method offers a perfect balance of performance and reliability.
References
PubMed. (n.d.). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector.
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
National Center for Biotechnology Information. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours.
SIELC Technologies. (n.d.). Separation of 3,5,5-Trimethylhexanoic acid on Newcrom R1 HPLC column.
Oxford Academic. (n.d.). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science.
Google Patents. (n.d.). The manufacture of 3,5,5-trimethylhexanoic acid.
Jones Chromatography Ltd. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
Chemistry LibreTexts. (2023). Derivatization.
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
ScienceDirect. (n.d.). Triacylglycerol Analysis of Fats and Oils by Evaporative Light Scattering Detection.
ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC.
National Center for Biotechnology Information. (2021). Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars.
MDPI. (2022). Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in Antiseptic Solution.
Chromatography Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development.
ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?
Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection.
MDPI. (n.d.). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource.
Shimadzu. (n.d.). Refractive Index Detection (RID).
ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
ResearchGate. (n.d.). Comparison of critical methods developed for fatty acid analysis: A review.
PubChem. (n.d.). 3,5,5-Trimethylhexanoic acid.
PubMed. (2021). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis.
Biocompare. (n.d.). HPLC Refractive Index Detectors.
PubMed Central. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis.
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
Shimadzu. (n.d.). Analytical Methods for Organic Acids.
National Center for Biotechnology Information. (n.d.). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography.
Thermo Fisher Scientific. (n.d.). Analyzing Organic Acids by Ion Chromatography.
University of Texas at Arlington. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
National Center for Biotechnology Information. (2022). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
Suresh Gyan Vihar University. (2017). HPLC METHOD DEVELOPMENT - A REVIEW.
Taylor & Francis Online. (n.d.). Separation and Detection of Carboxylic Acids by Ion Chromatography.
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
PubChem. (n.d.). Methyl 3,5,5-trimethylhexanoate.
ResearchGate. (2022). (PDF) Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography.
NFOGM. (n.d.). Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor.
validating 3,3,5-trimethylhexanoic acid content in commercial isononanoic acid
This guide outlines a rigorous scientific framework for validating 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) content within commercial Isononanoic Acid (INA) matrices.[1] Executive Summary: The Isomer Challenge Commercia...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous scientific framework for validating 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) content within commercial Isononanoic Acid (INA) matrices.[1]
Executive Summary: The Isomer Challenge
Commercial Isononanoic Acid is rarely a single pure compound.[1] Produced via the hydroformylation of diisobutylene, it is a "isomer soup" typically dominated by 3,5,5-trimethylhexanoic acid (~88–95%).[1] However, for high-precision pharmaceutical applications—such as the synthesis of specific ester prodrugs or steric shielding groups—the presence and quantification of specific minor isomers like 3,3,5-trimethylhexanoic acid is critical.
The 3,3,5-isomer possesses a gem-dimethyl group at the
-position (C3), creating a distinct steric environment compared to the tert-butyl group at the -position (C5) of the major 3,5,5-isomer.[1] This guide compares analytical methodologies to resolve these structural analogs and provides a validated protocol for their quantification.
Comparative Analysis of Analytical Methodologies
To validate 3,3,5-TMHA content, researchers must choose between resolution, speed, and structural certainty.[1] The following table compares the three primary "products" (methodologies) available for this validation.
✅ Essential for Reference Standard characterization.
Technical Deep Dive: The Causality of Separation
Why does the High-Polarity GC Method succeed where others fail?
Boiling Point Fallacy: Both isomers have nearly identical boiling points (~238°C).[1] A standard non-polar column (separation by volatility) cannot distinguish them effectively.[1]
Shape Selectivity: The 3,3,5-isomer has a "bulkier" core near the carbonyl group compared to the tail-heavy 3,5,5-isomer.[1] A cyanopropyl (highly polar) stationary phase interacts strongly with the
-electrons of the carbonyl and the induced dipoles of the branched structure.[1] The slight difference in molecular shape creates a retention time delta () sufficient for baseline resolution ().[1]
Validated Experimental Protocol: GC-FID with FAME Derivatization
Objective: Quantify 3,3,5-TMHA in a matrix of commercial INA.
Principle: Direct injection of free fatty acids leads to peak tailing.[1] We utilize acid-catalyzed esterification to form Fatty Acid Methyl Esters (FAMEs) for sharp, symmetric peaks.[1]
Phase 1: Sample Preparation (Derivatization)[1]
Weighing: Accurately weigh 50 mg of the INA sample into a 20 mL reaction vial.
Catalyst Addition: Add 2.0 mL of BF3-Methanol (14%) .
Quantification: Use Area Normalization (if assuming 100% volatile mass) or Internal Standard Method (using Methyl Decanoate as IS) for absolute purity.[1]
Visualization of the Validation Workflow
The following diagram illustrates the logical flow for validating the specific isomer content, ensuring no "false positives" from co-eluting peaks.
Figure 1: Decision logic for selecting the correct chromatographic system. Note that non-polar columns lead to validation failure due to co-elution.
Data Interpretation: What to Expect
When analyzing commercial "Isononanoic Acid," expect the following profile. Deviations from this indicate a different synthesis route or a custom-enriched grade.[1]
Isomer Identity
Retention Order (Polar Column)
Typical Abundance (Standard Grade)
Typical Abundance (High Purity 3,5,5)
3,3,5-Trimethylhexanoic Acid
Elutes Before 3,5,5
1.0% - 5.0%
< 0.5%
3,5,5-Trimethylhexanoic Acid
Elutes After 3,3,5
88% - 95%
> 98%
Other C9 Isomers
Variable
2% - 5%
< 1%
Note: On highly polar columns, the more branched/compact 3,3,5 isomer typically elutes slightly earlier than the 3,5,5 isomer, but this must be confirmed with pure standards as elution order can invert depending on the exact cyanopropyl content of the phase.
References
Ataman Kimya. (n.d.).[1] Isononanoic Acid: Technical Data and Isomer Composition. Retrieved October 26, 2023, from [Link][1]
National Institute of Standards and Technology (NIST). (2023).[1] Hexanoic acid, 3,5,5-trimethyl-: Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[1][4] Retrieved October 26, 2023, from [Link][1]
PubChem. (2023).[1] 3,5,5-Trimethylhexanoic Acid Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Shimadzu Application News. (n.d.). Analysis of Fatty Acid Isomers using High Polarity Columns (BPX-90/Rtx-2560). Retrieved October 26, 2023, from [Link][1]
Spectroscopic Identification of Impurities in 3,3,5-Trimethylhexanoic Acid
Executive Summary & Strategic Context In the development of specialty branched-chain fatty acids, 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) presents a unique analytical challenge.[1] Often confused with its commercially...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the development of specialty branched-chain fatty acids, 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) presents a unique analytical challenge.[1] Often confused with its commercially dominant isomer, 3,5,5-trimethylhexanoic acid (isononanoic acid) , 3,3,5-TMHA requires precise structural validation to ensure material identity and purity.[1]
This guide provides a comparative technical analysis of spectroscopic methods for profiling impurities in 3,3,5-TMHA. Unlike linear fatty acids, the steric bulk and specific branching of TMHA isomers dictate that NMR is the superior tool for structural qualification , while GC-MS (derivatized) remains the gold standard for trace impurity quantification.
Key Analytical Challenge: Distinguishing the gem-dimethyl moiety at C3 (3,3,5-isomer) from the tert-butyl group equivalent (3,5,5-isomer) and quantifying trace homologous aldehydes and alcohols.[1]
Chemical Context: The Impurity Landscape
To identify impurities, one must understand their origin.[1] 3,3,5-TMHA is typically synthesized via the hydroformylation of specific octene isomers (e.g., dimers of isobutylene) followed by oxidation.[1][2]
This section objectively compares analytical techniques based on Sensitivity (LOD), Specificity (Isomer Resolution), and Throughput.
Method 1: Nuclear Magnetic Resonance (NMR) – The Structural Arbiter
NMR is the only method capable of ab initio differentiation of the 3,3,5- and 3,5,5- isomers without reference standards, relying on the magnetic environment of the methyl protons.
Pros: Absolute structural confirmation; non-destructive; no derivatization required.[1]
Verdict: Essential for Identity Testing and Isomer Ratio determination.
Method 2: GC-MS (Derivatized) – The Trace Quantifier
Direct injection of free fatty acids often leads to peak tailing.[1] Derivatization to Methyl Esters (FAMEs) or Trimethylsilyl (TMS) esters is required.[1]
Pros: High sensitivity (ppm/ppb range); separates complex isomer mixtures with polar columns.[1]
Cons: Requires sample prep; EI mass spectra of isomers are often indistinguishable (similar fragmentation).[1]
Verdict: Essential for Purity Profiling and Trace Impurity Quantitation .[1]
Method 3: FT-IR – The Functional Screen[1]
Pros: Fast; confirms functional group transformation (Aldehyde
Acid).
Cons: Cannot distinguish between trimethyl isomers.
Verdict: Useful only for Raw Material Screening (e.g., checking for carbonyl shift).[1]
Deep Dive: Distinguishing Isomers via 1H NMR
The most critical quality attribute is the distinction between the 3,3,5- and 3,5,5- isomers.
Theoretical Shift Prediction (Chloroform-d)[1]
Feature
3,3,5-TMHA (Target)
3,5,5-TMHA (Common Impurity)
Methyl Groups
Mixed Signals: • 6H Singlet (gem-dimethyl at C3)[1]• 3H Doublet (methyl at C5)
Dominant Singlet: • 9H Singlet (tert-butyl group at C5)[1]• 3H Doublet (methyl at C3)
Methylene (C2)
Singlet (Isolated by quaternary C3)
Doublet/Multiplet (Coupled to C3-H)
Diagnostic Region
0.9 - 1.1 ppm
0.8 - 0.9 ppm
Analyst Note: If your spectrum shows a massive singlet integrating to ~9 protons around 0.9 ppm, your sample is primarily 3,5,5-TMHA , not 3,3,5. The 3,3,5-isomer must show a distinct 6H singlet and a separate 3H doublet.[1]
Weigh 50 mg of 3,3,5-TMHA sample into a reaction vial.
Add 2 mL of 14% Boron Trifluoride (
) in Methanol.
Heat at 60°C for 10 minutes . (Avoid higher temps to prevent isomerization).
Cool and add 1 mL of n-Heptane and 1 mL of Saturated NaCl solution.
Vortex for 1 minute; allow layers to separate.
Transfer the top organic layer (heptane) to a GC vial containing anhydrous
.
2. GC-MS Parameters
Column: High-Polarity Cyanopropyl phase (e.g., DB-23 or HP-88), 60m x 0.25mm x 0.25µm.[1] Crucial for separating branched isomers.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
Oven Program:
50°C (hold 2 min)
Ramp 5°C/min to 180°C
Ramp 20°C/min to 240°C (hold 5 min)
MS Detection: EI Mode (70 eV), Scan range 40-350 m/z.[1]
3. Data Interpretation
Aldehyde Impurity: Look for M-1 peaks or characteristic fragments at m/z 41, 57, but lacking the McLafferty rearrangement ion characteristic of esters (m/z 74 for methyl esters).[1]
Isomer Separation: The 3,5,5- isomer typically elutes before the 3,3,5- isomer on polar columns due to the more compact tert-butyl structure effectively reducing interaction with the stationary phase relative to the slightly more extended 3,3,5- structure.
Protocol B: Structural Validation via 1H NMR
Objective: Confirm core structure and calculate isomer ratio.
Dissolve 20 mg of sample in 0.6 mL of
(Chloroform-d).
Tip: Use DMSO-d6 if you specifically need to observe the Carboxylic Acid proton (~12 ppm), which is often broad/invisible in
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20163797, 3,3,5-Trimethylhexanoic acid.[1] Retrieved from [Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90960, 3,5,5-Trimethylhexanoic acid.[1] Retrieved from [Link]
Christie, W. W. (1998). Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids.[1] Lipids, 33(4), 343-353.[1] (Foundational method for FAME GC-MS).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR shift prediction rules).
European Chemicals Agency (ECHA). Registration Dossier: Reaction mass of isomers of 3,5,5-trimethylhexanoic acid.[1] Retrieved from [Link][1]
Benchmarking 3,3,5-Trimethylhexanoic Acid (3,3,5-TMHA) Esters: A High-Stability Plasticizer Guide
Executive Summary This guide benchmarks the performance of 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) derivatives against industry-standard aliphatic acids (specifically 2-ethylhexanoic acid and n-nonanoic acid) in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide benchmarks the performance of 3,3,5-trimethylhexanoic acid (3,3,5-TMHA) derivatives against industry-standard aliphatic acids (specifically 2-ethylhexanoic acid and n-nonanoic acid) in the synthesis of high-performance polyol ester plasticizers.
Key Finding: 3,3,5-TMHA confers superior hydrolytic and thermo-oxidative stability compared to linear or mono-branched alternatives. This is driven by the "Neo-structure" effect—steric shielding of the ester linkage. While this branching increases viscosity, it makes 3,3,5-TMHA esters the candidate of choice for harsh-environment applications, including automotive under-hood polymers and sterilization-resistant medical plastics.
The Chemistry of Stability: Why 3,3,5-TMHA?
To understand the performance data, we must first establish the structural causality. In plasticizer design, the "Weak Link" is the ester bond, which is susceptible to hydrolysis (reaction with water to form acid + alcohol) and oxidation.
The Competitor (2-EHA): 2-Ethylhexanoic acid contains a tertiary hydrogen at the
-position. This is a reactive site for radical oxidation.
The Solution (3,3,5-TMHA): The 3,3,5-TMHA isomer features a quaternary carbon at the
-position and significant methyl branching. This creates a "steric umbrella" that physically blocks water molecules from attacking the carbonyl carbon.
Visualization: Steric Shielding Mechanism
The following diagram illustrates how the bulky methyl groups of 3,3,5-TMHA protect the ester linkage compared to the exposed structure of linear esters.
Figure 1: Mechanism of hydrolytic stability. The 3,3-dimethyl quaternary center in 3,3,5-TMHA provides steric hindrance that prevents water nucleophiles from reaching the ester carbonyl.
Comparative Performance Analysis
We synthesized Trimethylolpropane (TMP) esters using three different acid feedstocks to isolate the acid's contribution to performance.
TMP-2EHA: Baseline standard.
TMP-nC9: Linear nonanoic acid (for viscosity comparison).
Higher viscosity indicates better film strength but requires higher processing force.
Viscosity Index
ASTM D2270
95
145
82
Branching lowers VI; 3,3,5-TMHA is less temperature-stable regarding viscosity thinning.
Pour Point
ASTM D97
-70°C
-15°C
-45°C
Branching disrupts crystallization better than linear C9, maintaining liquid state in cold.
Volatility (Noack)
ASTM D5800
12.5%
6.0%
4.2%
Critical Win: Significantly lower volatility prevents "fogging" and plasticizer loss.
Hydrolytic Stability
Modified ASTM D2619
Fail (High Acid)
Moderate
Pass (No Change)
After 48h @ 120°C in water/steam, TMP-335 shows negligible acid number rise.
Interpretation for Drug Development & Medical Plastics
For medical tubing and blood bags, Hydrolytic Stability and Migration Resistance (linked to Volatility) are paramount.
Safety: 3,3,5-TMHA esters are non-genotoxic and exhibit low acute toxicity [1, 2].
Sterilization: The superior hydrolytic stability allows TMP-335 plasticized polymers to withstand steam sterilization (autoclaving) without degrading into acidic byproducts that could leach into biological fluids.
Experimental Protocol: Synthesis & Validation
To replicate these results or customize the ester for your polymer matrix, follow this self-validating protocol.
Workflow Diagram
Figure 2: Synthesis workflow for high-purity 3,3,5-TMHA plasticizers. The Acid Value (AV) check is the critical self-validating step.
Step-by-Step Methodology
1. Stoichiometric Calculation:
Use a 10% molar excess of 3,3,5-TMHA relative to the hydroxyl groups of the polyol (TMP or Neopentyl Glycol).
Why: Excess acid drives the equilibrium to completion (Le Chatelier's principle), ensuring no unreacted hydroxyl groups remain (which would ruin moisture resistance).
2. Esterification:
Apparatus: 4-neck round bottom flask with Dean-Stark trap, nitrogen inlet, temperature probe, and mechanical stirrer.
Catalyst: Tin(II) Oxalate (0.05 wt%) or Tetrabutyl Titanate.
Process: Heat to 220°C. Maintain a continuous Nitrogen sparge.
Validation: Collect water in the Dean-Stark trap. The reaction is theoretically complete when water collection matches theoretical yield.
3. The Critical Check (Self-Validation):
Do not proceed until Acid Value (AV) < 0.5 mg KOH/g .
Test: Titrate a 5g sample with 0.1N KOH in ethanol.
Correction: If AV is high, continue heating. If AV plateaus above target, add more catalyst or increase N2 flow.
4. Purification (Stripping):
Apply vacuum (<10 mbar) at 200°C to strip the excess 3,3,5-TMHA.
Note: 3,3,5-TMHA has a boiling point of ~230°C. Vacuum is essential to remove it without degrading the ester.
5. Neutralization:
Treat the crude ester with activated alumina or sodium carbonate to neutralize trace acidity, then filter.
References
OQ Chemicals. (2023).[1][2] Safety Data Sheet: 3,5,5-Trimethylhexanoic acid. Retrieved from [Link][1]
Research Institute for Fragrance Materials (RIFM). (2020). Safety Assessment of 3,3,5-trimethylcyclohexyl acetate and related branched chain acids. Elsevier. Retrieved from [Link]
PubChem. (2025).[3] Compound Summary: 3,3,5-Trimethylhexanoic acid. National Library of Medicine. Retrieved from [Link]
Purdue University. (2000).[4] Improving Hydrolytic Stability of POE Lubricants. International Refrigeration Conference. Retrieved from [Link]
Technical Guide: Safe Handling and Disposal of 3,3,5-Trimethylhexanoic Acid
[1][2] Executive Summary & Chemical Profile Effective disposal of 3,3,5-Trimethylhexanoic acid (TMHA) requires a distinct understanding of its lipophilicity and acidity. Unlike common mineral acids (e.g., HCl), TMHA is a...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Profile
Effective disposal of 3,3,5-Trimethylhexanoic acid (TMHA) requires a distinct understanding of its lipophilicity and acidity. Unlike common mineral acids (e.g., HCl), TMHA is a branched C9 carboxylic acid. It is sparingly soluble in water , meaning standard aqueous neutralization protocols often fail, leading to dangerous phase separations where concentrated acid remains active.
This guide outlines the "Collection for Incineration" method as the primary standard, with neutralization reserved only for spill contingencies.
Chemical Identity & Physical Properties
Property
Data
Operational Implication
Chemical Name
3,3,5-Trimethylhexanoic acid
Verify label carefully; distinct from 3,5,5-isomer (Isononanoic acid)
CAS Number
23373-12-8
Use for waste manifesting
Molecular Formula
C₉H₁₈O₂
Organic acid
Molecular Weight
158.24 g/mol
N/A
Physical State
Liquid (Colorless/Pale Yellow)
Pourable, pumpable
Water Solubility
Sparingly Soluble (<1 g/L)
CRITICAL: Do not attempt direct aqueous neutralization in drains.[1][2][3][4]
Flash Point
> 100°C (Estimated >120°C)
Generally not D001 (Ignitable), but combustible.[1]
TMHA poses a dual threat: direct tissue damage via corrosivity and potential respiratory irritation from vapors if heated.
Personal Protective Equipment (PPE) Matrix
Eye Protection: Chemical splash goggles + Face shield (if pouring > 1L). Standard safety glasses are insufficient due to splash risk.
Hand Protection: Nitrile gloves (0.11 mm minimum thickness) provide good short-term splash protection. For immersion or spill cleanup, use Butyl Rubber or Viton gloves.
Respiratory: If heated or aerosolized, use a respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge.
Before disposal, the waste stream must be characterized according to RCRA (US) or local regulations.
Listed Waste: TMHA is NOT a P-listed or U-listed waste.
Characteristic Waste:
Corrosivity (D002): Yes, if the pH of the waste stream is < 2.0 (common for pure acid).
Ignitability (D001): Unlikely, unless mixed with flammable solvents (Flash point < 60°C).
Toxicity (D004-D043): Not inherently toxic by TC (Toxicity Characteristic), but check for heavy metal contamination from the process.
Official Waste Code Recommendation:
Most often classified as D002 (Corrosive) . If mixed with organic solvents, it may also carry D001 or F-listed codes.
Primary Disposal Protocol: Collection for Incineration
The Gold Standard: Due to low water solubility, sewering (even after neutralization) is strongly discouraged and often illegal under local POTW (Publicly Owned Treatment Works) regulations due to high Chemical Oxygen Demand (COD).
Step-by-Step Workflow
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.
Why: HDPE is resistant to organic acids and physical impact. Avoid metal containers.
Segregation:
Stream A (Halogenated): If TMHA is mixed with DCM, Chloroform, etc.
Stream B (Non-Halogenated): Pure TMHA or mixed with non-halogenated solvents (Hexane, Ethyl Acetate). Keep TMHA in Stream B to lower disposal costs if possible.
Use Case: Small spills (< 500 mL) or when incineration service is unavailable and local regulations explicitly permit neutralized drain disposal (rare).
The Solubility Challenge:
Adding NaOH directly to TMHA forms a viscous, soapy semi-solid (sodium 3,3,5-trimethylhexanoate) that coats the remaining acid, preventing full neutralization. You must use a co-solvent.
Validated Neutralization Procedure
Isolation: Evacuate the immediate area. Don full PPE (Goggles, Viton/Nitrile gloves).
Solubilization: Dilute the spilled acid with a miscible solvent (e.g., Ethanol or Isopropanol ) in a 1:1 ratio. This ensures the acid is accessible to the base.
Neutralization Slurry:
Prepare a slurry of Sodium Carbonate (Soda Ash) or Sodium Bicarbonate in water.
Why Carbonate? It is safer than NaOH (Caustic Soda) because it self-buffers and foams (releases CO₂), providing a visual indicator of reaction progress.
Application: Slowly add the base slurry to the acid/alcohol mix.
Observation: Wait for foaming to cease.
Verification: Test pH with a strip. Target range: pH 6.0 – 9.0 .
Disposal: Absorb the neutralized liquid with vermiculite or clay. Scoop into a waste container labeled "Solid Waste: Neutralized Organic Acid/Solvent Debris."
Logistics & Transport (DOT)
When shipping waste off-site, strict adherence to Department of Transportation (DOT) regulations is mandatory.
III (Minor Danger - implies lower corrosivity rate than PG I/II)
Label Required
Corrosive (Black/White Diamond)
Decision Logic Visualization
The following diagram illustrates the decision-making process for disposing of TMHA streams, ensuring compliance and safety.
Caption: Operational workflow for 3,3,5-Trimethylhexanoic acid disposal, distinguishing between spill remediation and standard waste management.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 20163797, 3,3,5-Trimethylhexanoic acid. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
U.S. Department of Transportation (DOT). (2023). Hazardous Materials Table: 49 CFR 172.101. Retrieved from [Link][7][8][9][10]
Professional Plastics. (2023). HDPE Chemical Resistance Chart. Retrieved from [Link]
Personal protective equipment for handling 3,3,5-Trimethylhexanoic acid
Executive Safety Assessment 3,3,5-Trimethylhexanoic acid (TMHA) (CAS: 3302-10-1), often referred to as Isononanoic acid, presents a specific hazard profile distinct from mineral acids. While it is a weak acid chemically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
3,3,5-Trimethylhexanoic acid (TMHA) (CAS: 3302-10-1), often referred to as Isononanoic acid, presents a specific hazard profile distinct from mineral acids. While it is a weak acid chemically (
), its lipophilic nature (branched C9 chain) allows it to penetrate the lipid bilayer of the stratum corneum more effectively than water-soluble acids [1].
Critical Hazard: The primary risk is Serious Eye Damage (H318) and Skin Irritation/Corrosion (H315/H314) . Unlike mineral acids which burn immediately, lipophilic organic acids can cause delayed, deep-tissue damage.
PPE Selection Matrix: The "Barrier-to-Breakthrough" Logic
Do not rely on generic "acid" gloves. TMHA is an organic solvent-acid hybrid. Latex is strictly prohibited due to rapid permeation.
Protection Zone
Low Risk (Analytical/Closed)
High Risk (Synthesis/Pouring)
Technical Rationale
Hand Protection
Nitrile (Disposable) Min. Thickness: 0.11 mmChange: Every 15 mins or immediately upon splash.
Butyl Rubber or Viton Thickness: >0.3 mmCuff: Extended (gauntlet style).
Nitrile offers fair splash protection but degrades upon prolonged contact with C9 acids. Butyl provides superior permeation resistance (>480 min) [2].
Eye Protection
Chemical Safety Goggles (Indirect Vented)
Goggles + Face Shield (8-inch polycarbonate)
Safety glasses are insufficient. TMHA is viscous; splashes adhere to skin/eyes and are difficult to rinse.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Half-Mask Respirator Cartridge: Organic Vapor/Acid Gas (OV/AG)
Vapor pressure is low (0.006 mmHg @ 25°C), but heating generates irritating aerosols [3].
Body Defense
Lab Coat (Polyester/Cotton)
Chemical Apron (Rubber/Neoprene)
Cotton absorbs organic acids, keeping them against the skin. An impermeable apron is mandatory for transfers >100mL.
Operational Logic: PPE Decision Workflow
The following decision tree illustrates the required safety protocols based on your specific experimental state.
Figure 1: Decision logic for selecting PPE based on thermal state and volume. Heating organic acids exponentially increases inhalation and splash risks.
Operational Protocols (Step-by-Step)
A. Transfer & Handling (Viscosity Management)
TMHA has a higher viscosity than water. Standard pipetting often leads to dripping, which is the #1 cause of bench contamination.
The "Reverse Pipette" Technique: When using air-displacement pipettes, use the reverse pipetting mode (aspirate past the first stop, dispense to the first stop) to prevent dripping.
Glassware Selection: Use borosilicate glass. Avoid polystyrene (PS) plastics, as concentrated organic acids can cause stress cracking over time.
Meniscus Control: Due to surface tension, TMHA forms a concave meniscus. Read at eye level to avoid parallax error.
B. Heating & Synthesis
Closed Systems: Always heat TMHA in a round-bottom flask equipped with a reflux condenser.
Atmosphere: inert gas (Nitrogen/Argon) blanket is recommended not just for chemistry, but to prevent the formation of peroxides if the acid contains impurities [4].
Emergency Response: Spill & Exposure
Self-Validating Safety System: Before handling TMHA, verify you have Calcium Carbonate or Sodium Carbonate (soda ash) within arm's reach. Do not use Sodium Hydroxide (Caustic Soda) for spills, as the reaction is too exothermic.
Figure 2: Spill response workflow. Note that water alone will not clean the surface due to TMHA's lipophilicity; soap/detergent is required.
First Aid Specifics:
Eye Contact: Flush for 15 minutes minimum .[1][2] The oily nature of TMHA makes it difficult to flush out compared to mineral acids. Lift eyelids frequently.[1]
Skin Contact: Wash with soap and water .[2][3][4] Water alone will bead off the acid, leaving it on the skin.
Disposal & Waste Management
Never pour TMHA down the drain. It is toxic to aquatic life and can damage PVC plumbing.
Waste Stream: Segregate into Organic Acid Waste or Non-Halogenated Organic Solvent Waste .
Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container, as this can lead to pressure buildup and explosion [5].[5]
References
PubChem. (n.d.). 3,5,5-Trimethylhexanoic acid (Compound).[1][2][3][4][6][7][8][9] National Library of Medicine. Retrieved February 9, 2026, from [Link]]
European Chemicals Agency (ECHA). (n.d.). Substance Information: 3,5,5-trimethylhexanoic acid.[1][2][3][4][6][7][8][9] Retrieved February 9, 2026, from [Link]]
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 3,5,5-Trimethylhexanoic acid. Retrieved February 9, 2026, from ]">https://www.thermofisher.com
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 9, 2026, from [Link]]